molecular formula C14H8Cl2N2 B187182 2,6-Dichloro-4-phenylquinazoline CAS No. 5185-54-6

2,6-Dichloro-4-phenylquinazoline

Cat. No.: B187182
CAS No.: 5185-54-6
M. Wt: 275.1 g/mol
InChI Key: CRVSRCOECJCBAJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-phenylquinazoline is a functionalized heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The quinazoline core is a privileged scaffold in the development of targeted therapeutic agents, particularly in oncology . Researchers value this compound for its potential to be further functionalized to create novel small-molecule inhibitors. Similar quinoline and quinazoline derivatives have demonstrated significant anticancer properties by acting through diverse mechanisms such as inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, such compounds are investigated for their role as kinase inhibitors and for their ability to intercalate with DNA, which can be exploited to develop new anti-infective agents . The specific pattern of chlorine and phenyl substituents on the quinazoline ring system makes this reagent a promising candidate for exploring structure-activity relationships (SAR) in the design of new pharmacologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVSRCOECJCBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364650
Record name 2,6-dichloro-4-phenylquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-54-6
Record name 2,6-dichloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5185-54-6
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Foundational & Exploratory

A Proposed Synthetic Route for the Transformation of 6-chloro-4-phenylquinolin-2(1H)-one to 2,6-dichloro-4-phenylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made their synthesis a subject of significant interest in medicinal chemistry and drug development. This technical guide outlines a proposed multi-step synthesis for 2,6-dichloro-4-phenylquinazoline, starting from the readily available 6-chloro-4-phenylquinolin-2(1H)-one. As a direct, one-pot conversion is not prominently documented in the existing literature, this guide proposes a plausible and chemically sound two-stage pathway. The first stage involves the chlorination of the quinolinone to its corresponding 2-chloroquinoline derivative. The second, more complex stage, details a transformation of the quinoline core into the target quinazoline, based on modern skeletal editing methodologies involving a ring-opening and recyclization sequence. This document is intended for researchers and professionals in the fields of organic synthesis and drug discovery, providing detailed experimental protocols and a summary of expected quantitative data based on analogous transformations.

Proposed Overall Synthetic Workflow

The proposed synthesis is a two-step process, beginning with the chlorination of the starting material, followed by a one-pot conversion of the resulting dichloroquinoline to the target dichloroquinazoline.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Quinoline to Quinazoline Conversion (One-Pot) start 6-chloro-4-phenylquinolin-2(1H)-one step1 Chlorination with POCl₃ start->step1 intermediate 2,6-dichloro-4-phenylquinoline step1->intermediate step2 N-Oxidation, Rearrangement, Oxidative Cleavage, and Cyclization intermediate->step2 final_product This compound step2->final_product

Caption: Overall workflow for the proposed synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,6-dichloro-4-phenylquinoline

This stage involves the conversion of the 2-quinolinone to a 2-chloroquinoline using phosphorus oxychloride, a standard and effective method for this transformation.[1]

Materials:

  • 6-chloro-4-phenylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-4-phenylquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully, pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,6-dichloro-4-phenylquinoline.

Stage 2: Synthesis of this compound

This stage is a proposed one-pot conversion of the intermediate 2,6-dichloro-4-phenylquinoline to the final product. The protocol is adapted from a general method for the transformation of quinolines to quinazolines.[2] This process involves an initial N-oxidation, followed by a photochemical rearrangement to a benzoxazepine, which is then oxidatively cleaved and cyclized with an ammonia source.

Materials:

  • 2,6-dichloro-4-phenylquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Toluene

  • Ammonium carbamate (NH₄H₂NCO₂)

  • Pyridine

  • Ozone (O₃) / Oxygen (O₂) gas mixture

Procedure:

  • N-Oxidation: Dissolve 2,6-dichloro-4-phenylquinoline (1.0 eq) in chloroform. Add m-CPBA (1.2 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Solvent Exchange: Remove the chloroform under reduced pressure. Dilute the residue with toluene.

  • Photochemical Rearrangement: Transfer the toluene solution to a photochemical reactor equipped with a 390 nm LED lamp. Irradiate the solution at 25 °C for 1-5 hours. Monitor the formation of the benzoxazepine intermediate by TLC or LC-MS.

  • Oxidative Cleavage and Cyclization (One-Pot): a. Cool the solution containing the benzoxazepine intermediate to -78 °C. b. Bubble a stream of O₃/O₂ through the solution for 5-20 minutes until a blue color persists, indicating an excess of ozone. c. Add pyridine (10 eq) to the reaction mixture. d. Add ammonium carbamate (7-12 eq). e. Seal the reaction vessel and heat to 90 °C for 24 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate. b. Extract the mixture with ethyl acetate (3 x 50 mL). c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations in the proposed synthesis.

G cluster_0 Stage 1 cluster_1 Stage 2 start start intermediate intermediate start->intermediate POCl₃, Reflux n_oxide N-Oxide Intermediate intermediate->n_oxide m-CPBA benzoxazepine Benzoxazepine Intermediate n_oxide->benzoxazepine 390 nm LED cleaved Cleaved Intermediate benzoxazepine->cleaved 1. O₃/O₂ 2. Pyridine final_product final_product cleaved->final_product NH₄H₂NCO₂, 90 °C

Caption: Proposed chemical transformations.

Quantitative Data Summary

The following table summarizes key quantitative data for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )Reaction TimeTemperatureExpected Yield (%)
16-chloro-4-phenylquinolin-2(1H)-onePOCl₃2,6-dichloro-4-phenylquinoline274.144-6 hReflux85-95
22,6-dichloro-4-phenylquinoline1. m-CPBA2. 390 nm LED3. O₃/O₂, Pyridine4. NH₄H₂NCO₂This compound275.13~30 h-78 °C to 90 °C50-70

Disclaimer: The proposed synthesis, particularly Stage 2, is based on general methodologies for the conversion of quinolines to quinazolines and has not been specifically reported for the given substrate. The reaction conditions and expected yields are therefore estimations and would require optimization for this specific transformation. Standard laboratory safety procedures should be followed at all times.

References

Physicochemical Properties of 2,6-Dichloro-4-phenylquinazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-phenylquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including approved anticancer drugs. The substitution pattern of this compound, featuring chlorine atoms at the 2 and 6 positions and a phenyl group at the 4 position, imparts specific physicochemical characteristics that influence its reactivity, formulation, and potential as a lead compound in drug discovery. This guide provides a detailed overview of its core physicochemical properties, methodologies for their determination, and insights into its potential biological context.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available and predicted quantitative data for this compound.

Identifier Value Source
IUPAC Name This compound[][2]
CAS Number 5185-54-6[][2]
Molecular Formula C₁₄H₈Cl₂N₂[][2]
Molecular Weight 275.14 g/mol []
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl[]
Property Value Type Source
Melting Point No data availableExperimental
Boiling Point 378.2°C at 760 mmHgExperimental
Flash Point 214.4°CExperimental
logP (Octanol-Water Partition Coefficient) No data available (Predicted to be high)Predicted
pKa (Acid Dissociation Constant) No data available (Predicted to be a very weak base)Predicted
Aqueous Solubility No data available (Predicted to be low)Predicted

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized methodologies applicable to the characterization of this compound, based on standard laboratory practices for organic compounds.

Synthesis of this compound

A common synthetic route to substituted quinazolines involves the cyclization of anthranilic acid derivatives. The synthesis of this compound can be conceptualized through a multi-step process, likely involving the reaction of a suitably substituted anthranilic acid with a source for the remaining atoms of the quinazoline ring, followed by chlorination.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Substituted_Anthranilic_Acid Substituted Anthranilic Acid Derivative Quinazolinone Substituted Quinazolinone Intermediate Substituted_Anthranilic_Acid->Quinazolinone Cyclization Reagent Cyclization Reagent (e.g., Amide/Nitrile) Reagent->Quinazolinone Final_Product This compound Quinazolinone->Final_Product Chlorination (e.g., POCl₃)

Synthetic pathway for this compound.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then 1-2°C per minute near the expected melting point).

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability and formulation.

Protocol (Qualitative):

  • Approximately 10-20 mg of this compound is added to a test tube containing 1 mL of a solvent (e.g., water, ethanol, DMSO, acetone).

  • The mixture is vortexed for 1-2 minutes at room temperature.

  • Visual inspection determines if the compound has dissolved completely, partially, or is insoluble.

Protocol (Quantitative - Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

  • The solution is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa value reflects the ionization state of a molecule at a given pH, which is critical for its interaction with biological targets and its membrane permeability.

Protocol (Potentiometric Titration):

  • A solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the quinazoline nitrogens are basic.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a primary indicator of its ability to cross cell membranes.

Protocol (Shake-Flask Method):

  • A solution of this compound is prepared in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • The concentration of the compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC-UV).

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

Quinazoline derivatives are well-documented as potent inhibitors of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. While the specific biological activity of this compound has not been extensively reported, its structural similarity to known EGFR inhibitors suggests it may act on this pathway.

EGFR_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Quinazoline 2,6-Dichloro-4- phenylquinazoline Quinazoline->Dimerization Inhibition Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Response Cell Proliferation, Survival, Angiogenesis Nucleus->Response

References

2,6-Dichloro-4-phenylquinazoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-phenylquinazoline is a halogenated quinazoline derivative with potential applications in medicinal chemistry and drug discovery. The quinazoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including several approved anticancer drugs. The presence of chlorine atoms and a phenyl group on the quinazoline ring of this particular compound suggests its potential as a modulator of various biological pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, drawing upon data from structurally related compounds where specific information is not available.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValue
CAS Number 5185-54-6
Molecular Formula C₁₄H₈Cl₂N₂
Molecular Weight 275.14 g/mol
Boiling Point 378.2°C at 760 mmHg

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be inferred from established methods for analogous chloro-quinazoline derivatives. A plausible synthetic route involves the chlorination of a corresponding quinazolinone precursor.

Conceptual Synthetic Workflow

A common method for the synthesis of chloro-quinazolines involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) on a hydroxy-quinazoline (quinazolinone) precursor. The general steps would be:

  • Synthesis of the Quinazolinone Precursor: This typically involves the condensation of an appropriately substituted anthranilic acid or its derivative with a suitable reagent to form the quinazolinone ring system. For this compound, the precursor would likely be 6-chloro-4-phenylquinazolin-2(1H)-one.

  • Chlorination: The quinazolinone is then treated with a chlorinating agent to replace the hydroxyl group with a chlorine atom.

Representative Experimental Protocol: Synthesis of a Dichloro-quinazoline Intermediate

The following protocol is for the synthesis of a related compound, 4,6-dichloro-2-methylquinazoline, and can be adapted as a starting point for the synthesis of this compound.

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).

  • Add acetic anhydride (15 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 6-chloro-2-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4,6-dichloro-2-methylquinazoline

  • In a 50 mL round-bottom flask, place the 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol) obtained from the previous step.

  • Add phosphorus oxychloride (POCl₃, 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and dry it to yield 4,6-dichloro-2-methylquinazoline.[1] The product can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activities and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in anticancer research, with several approved drugs targeting key signaling molecules.[2] The structural features of this compound, particularly the 4-phenylquinazoline core, suggest its potential as an inhibitor of protein kinases involved in cancer progression.

Postulated Mechanism of Action: EGFR Inhibition

A primary target for many quinazoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.[3] The 4-anilinoquinazoline scaffold, structurally related to 4-phenylquinazoline, is a known hinge-binding motif for many kinase inhibitors.[5] It is hypothesized that this compound could act as an inhibitor of EGFR, blocking the downstream signaling cascade that promotes tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Quinazoline 2,6-Dichloro-4- phenylquinazoline Quinazoline->EGFR

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

To investigate the potential anticancer activity of this compound, a series of in vitro assays can be performed. The following workflow provides a logical progression for characterizing its biological effects.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action cluster_target_validation Target Validation MTT MTT Assay (Cell Viability) Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot KinaseAssay Kinase Inhibition Assay (e.g., EGFR) WesternBlot->KinaseAssay

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2,6-dichloro-4-phenylquinazoline. Due to the limited availability of complete, experimentally-derived spectra for this specific molecule in public databases, this document combines predicted data, analysis of closely related compounds, and generalized experimental protocols to serve as a robust resource for researchers.

Compound Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₈Cl₂N₂

  • Molecular Weight: 275.14 g/mol

  • Monoisotopic Mass: 274.0064 g/mol

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

AdductPredicted m/z
[M+H]⁺275.01372
[M+Na]⁺296.99566
[M-H]⁻272.99916
[M]⁺274.00589

Data sourced from PubChemLite.[1]

The characteristic isotopic pattern of two chlorine atoms would be a key feature in the experimental mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Experimental NMR data for this compound is not available in surveyed literature. However, based on the analysis of related chloro-phenyl-quinazoline and quinoline structures, a predicted ¹H and ¹³C NMR spectrum can be outlined.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinazoline ring system and the phenyl substituent.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.2 - 8.5mH of Phenyl group
~ 7.9 - 8.1dH-5
~ 7.7 - 7.9ddH-7
~ 7.5 - 7.7dH-8
~ 7.4 - 7.6mH of Phenyl group

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-2, C-4
~ 150 - 155C-8a
~ 135 - 140C-4a
~ 125 - 135Phenyl C, C-5, C-7
~ 120 - 125C-6, C-8

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibration
3050 - 3100Aromatic C-H stretch
1610 - 1640C=N stretch (quinazoline ring)
1450 - 1580Aromatic C=C stretch
1000 - 1100C-Cl stretch
700 - 800Aromatic C-H bend (out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the characterization of quinazoline derivatives.

A plausible synthetic route involves the chlorination of a quinazolinone precursor.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-amino-5-chlorobenzoic_acid 2-Amino-5-chlorobenzoic Acid Reaction1 Condensation 2-amino-5-chlorobenzoic_acid->Reaction1 Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction1 Intermediate 6-Chloro-2-phenylquinazolin-4(3H)-one Reaction1->Intermediate Reaction2 Chlorination (e.g., POCl₃) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: General synthetic workflow for this compound.

Procedure:

  • Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one: 2-Amino-5-chlorobenzoic acid is reacted with benzoyl chloride in a suitable solvent (e.g., pyridine) under reflux to yield the intermediate 6-chloro-2-phenylquinazolin-4(3H)-one.

  • Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), and heated under reflux.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified, typically by column chromatography on silica gel.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃ or DMSO-d₆) Data_Acquisition Data Acquisition (400-600 MHz Spectrometer) Sample_Prep->Data_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • ¹H NMR: A standard proton experiment is performed.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed.

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR_Workflow Sample_Prep Sample Preparation (KBr pellet or ATR) Data_Acquisition Data Acquisition (FTIR Spectrometer) Sample_Prep->Data_Acquisition Analysis Spectral Analysis (Peak Identification) Data_Acquisition->Analysis MS_Workflow Sample_Prep Sample Preparation (Dilute solution in appropriate solvent) Injection Sample Introduction (e.g., ESI or EI) Sample_Prep->Injection Analysis Mass Analysis (e.g., TOF or Quadrupole) Injection->Analysis Detection Data Acquisition Analysis->Detection Spectroscopy_Logic MS Mass Spectrometry Structure Molecular Structure of This compound MS->Structure Provides Molecular Weight and Elemental Formula NMR NMR Spectroscopy NMR->Structure Determines Connectivity of Atoms (¹H, ¹³C) IR IR Spectroscopy IR->Structure Identifies Functional Groups

References

Initial biological screening of 2,6-Dichloro-4-phenylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Biological Screening of 2,6-Dichloro-4-phenylquinazoline Derivatives

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Derivatives of quinazoline are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this class, this compound derivatives have emerged as a subject of significant interest, particularly in oncology. The strategic placement of chloro substituents and a phenyl group on the quinazoline ring system is a common approach to modulate the potency and selectivity of these compounds.[3][4]

These derivatives often exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][5] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cell proliferation and survival pathways.[1][6] This guide provides a comprehensive overview of the initial biological screening of this compound derivatives, detailing experimental protocols for cytotoxicity and kinase inhibition, presenting quantitative data, and illustrating key workflows and pathways.

Synthesis of the Core Scaffold

The synthesis of the this compound core is a critical first step. A prevalent and well-documented method is the chlorination of a corresponding quinolinone precursor.[4] This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often under reflux conditions.[4] The starting material, 6-chloro-4-phenylquinolin-2(1H)-one, is converted to 2,6-dichloro-4-phenylquinoline, which then serves as a versatile intermediate for creating a library of derivatives through nucleophilic substitution at the reactive chlorine positions.[4]

In Vitro Cytotoxicity Screening

A primary objective in the initial screening is to assess the cytotoxic potential of the synthesized derivatives against various cancer cell lines.

Data Presentation: Cytotoxicity of Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 or GI50 values in µM) of various quinazoline derivatives against a panel of human cancer cell lines. This data, compiled from multiple sources, illustrates the potential of this chemical class.[6]

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Quinazoline-Chalcone 14gK-562 (Leukemia)0.622[7][8]
Quinazoline-Chalcone 14gMCF-7 (Breast Cancer)1.81[7][8]
Quinazoline-Chalcone 14gHCT-116 (Colon Cancer)1.81[7][8]
Quinazolinone-isatin hybrid 6cHepG2 (Liver Cancer)0.083[9]
Quinazolinone-isatin hybrid 6cMCF-7 (Breast Cancer)0.076[9]
Quinazoline-oxymethyltriazole 8aHCT-116 (Colon Cancer, 72h)5.33[10]
Quinazoline-oxymethyltriazole 8aHepG2 (Liver Cancer, 72h)7.94[10]
Quinazoline-oxymethyltriazole 8kMCF-7 (Breast Cancer, 72h)11.32[10]
3-methylenamino-4(3H)-quinazolone 7MDA-MB-231 (Breast Cancer)8.79[11]
Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO). Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The SRB assay is a colorimetric test that measures cell number by staining total cellular protein with the sulforhodamine B dye.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to the basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with deionized water to remove the TCA.

    • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Solubilization and Absorbance Measurement: Allow the plate to air dry completely. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm.

    • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Visualization of Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Screening Workflow A 1. Cell Seeding (96-well plates) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (48-72 hours) C->D E 5. Assay Performance (e.g., MTT, SRB) D->E F 6. Data Acquisition (Absorbance Reading) E->F G 7. Data Analysis (Calculate IC50 Values) F->G

General workflow for in vitro cytotoxicity screening.

Mechanism of Action: Kinase Inhibition Screening

Quinazoline derivatives are well-established as inhibitors of protein kinases.[1][6] An essential part of the initial screening is to determine their inhibitory activity against key kinases implicated in cancer, such as EGFR and VEGFR.[6]

Data Presentation: Kinase Inhibitory Activity

The following table presents the kinase inhibitory activity (IC50 values in µM) of selected quinazoline derivatives against various protein kinases.

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Quinazolinone-isatin hybrid 6cEGFR0.083[9]
Quinazolinone-isatin hybrid 6cVEGFR-20.076[9]
Quinazolinone-isatin hybrid 6cHER20.138[9]
Quinazolinone-isatin hybrid 6cCDK20.183[9]
Quinazolinone N-acetohydrazide 16VEGFR-20.29[5]
Thioacetyl-benzohydrazide 21VEGFR-24.6[5]
Experimental Protocols

This protocol outlines a cell-free enzymatic assay to directly measure the inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]

  • Principle: The assay measures the amount of ADP produced in a kinase reaction. After the reaction is stopped, the remaining ATP is depleted. Subsequently, the ADP is converted back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity. The luminescence signal is inversely proportional to the inhibitory effect of the test compound.[6]

  • Materials:

    • Recombinant human EGFR kinase enzyme

    • Poly (Glu, Tyr) substrate

    • ATP (Adenosine Triphosphate)

    • Kinase Reaction Buffer

    • Test Compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit

    • Opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute them in the kinase reaction buffer.[6]

    • Kinase Reaction Setup: Add the test compound dilutions to the wells of the plate. Then, add the EGFR enzyme and substrate mixture to each well.[6]

    • Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for 40-60 minutes.[6]

    • Terminate Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[6]

    • Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which fuels a luciferase reaction to produce light.[6]

    • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence.[6]

    • Data Analysis: The luminescence signal is inversely related to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[6]

Visualization of Signaling Pathway and Workflow

G cluster_0 Simplified EGFR Signaling Pathway Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P Phosphorylation EGFR->P Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Response Cell Proliferation, Survival Downstream->Response Inhibitor Quinazoline Derivative Inhibitor->EGFR Blocks ATP Binding Site

EGFR signaling pathway and point of inhibition.

G cluster_1 Kinase Inhibition Assay Workflow (ADP-Glo™) A 1. Prepare Compound Dilutions B 2. Add Kinase, Substrate, and Compound to Plate A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (30-60 min) C->D E 5. Terminate Reaction & Deplete ATP D->E F 6. Convert ADP to ATP & Generate Light E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

Workflow for a biochemical kinase inhibition assay.

Conclusion

The initial biological screening of this compound derivatives is a critical phase in their development as potential therapeutic agents. A systematic approach involving robust in vitro cytotoxicity and kinase inhibition assays provides essential data on their potency and mechanism of action. The protocols and data presented herein offer a foundational guide for researchers. The strong evidence of kinase inhibition by the quinazoline scaffold suggests that this class of compounds will continue to be a promising area for the discovery of novel anticancer drugs.[1][5][6] Further investigation into structure-activity relationships (SAR) and in vivo efficacy is warranted for the most potent derivatives identified during this initial screening phase.

References

Potential Mechanism of Action of 2,6-Dichloro-4-phenylquinazoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document outlines the potential mechanism of action for 2,6-dichloro-4-phenylquinazoline based on structure-activity relationships of analogous compounds. To date, there is a lack of specific published research on the biological activity of this particular molecule. The information herein is intended for research and drug development professionals and should be considered a theoretical framework for guiding future investigation.

Executive Summary

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational therapeutic agents, particularly in oncology. The compound this compound possesses key structural features—a quinazoline core, a phenyl group at position 4, and chloro-substitutions at positions 2 and 6—that suggest a high probability of biological activity. Based on extensive data from structurally related analogs, the most plausible mechanisms of action for this compound are the inhibition of protein kinases involved in cell proliferation and survival, leading to cell cycle arrest and induction of apoptosis. This whitepaper will detail these potential mechanisms, present quantitative data from analogous compounds, provide detailed experimental protocols for mechanism-of-action studies, and visualize key pathways and workflows.

Postulated Mechanisms of Action

The biological activity of quinazoline derivatives is heavily influenced by the substitutions on the core ring system. The presence of a phenyl group at the C4 position and chlorine atoms at C2 and C6 are common features in compounds designed to be ATP-competitive inhibitors of protein kinases.

Primary Postulated Mechanism: Protein Kinase Inhibition

Many 4-phenylquinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The phenyl group at position 4 often occupies the ATP-binding site, while substitutions on the quinazoline ring system can enhance potency and selectivity.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The 4-anilinoquinazoline scaffold is classic in the design of EGFR inhibitors like gefitinib and erlotinib. While the 4-phenyl group of this compound is not an aniline, it can still be expected to interact with the hinge region of the kinase ATP-binding pocket. Dichloro-substitution can further enhance binding affinity. Inhibition of these RTKs would block downstream signaling cascades crucial for tumor growth, proliferation, and angiogenesis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

  • Other Kinase Targets: The quinazoline scaffold is versatile and has been utilized to develop inhibitors for a wide range of other kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and Akt (Protein Kinase B).

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2,6-Dichloro-4- phenylquinazoline (Hypothesized) Inhibitor->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway.
Downstream Cellular Effects

Inhibition of the aforementioned kinase pathways would likely result in the following cellular outcomes:

  • Cell Cycle Arrest: Disruption of mitogenic signaling and inhibition of CDKs can halt the cell cycle, preventing cancer cells from progressing through the G1/S or G2/M checkpoints. This provides an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis.

  • Induction of Apoptosis: By blocking pro-survival signals (e.g., via the PI3K/AKT pathway), this compound could shift the balance towards programmed cell death. This would likely involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of quinazoline derivatives that share structural motifs with this compound. This data provides a comparative context for its potential potency.

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Analogous Quinazoline Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
6-Bromo-2-phenyl-4-(N-methyl-2-chloroanilino)quinazolineHCT-116 (Colon)2.8[1]
6-Bromo-2-phenyl-4-(N-methyl-2-chloroanilino)quinazolineT98G (Glioblastoma)2.0[1]
Quinazoline-triazole-acetamide (Comp. 8a)HCT-116 (Colon)5.33 (72h)[2]
Quinazoline-triazole-acetamide (Comp. 8a)HepG2 (Liver)7.94 (72h)[2]
Dihydroquinazolinone (Comp. 10f)MCF-7 (Breast)14.70 (72h)[3]
Dihydroquinazolinone (Comp. 5a)HCT-116 (Colon)4.87 (72h)[3]
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline (Comp. 12b)HeLa (Cervical)0.82[4]

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Analogous Quinazoline Derivatives

Compound/Derivative ClassTarget KinaseIC50 (µM)Reference
Quinazoline-based derivative (Comp. VII)VEGFR-24.6[5]
2-Thioquinazolinone (Comp. A)EGFR0.0385[2]
2-Thioquinazolinone (Comp. A)VEGFR-20.126[2]

Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a structured experimental workflow is proposed.

Experimental_Workflow Start Start: Synthesize & Purify This compound Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Panel Start->Cytotoxicity KinaseScreen Broad Kinase Panel Screen (e.g., Kinase Glo Assay) Cytotoxicity->KinaseScreen If active CellCycle Cell Cycle Analysis (Flow Cytometry with PI Staining) Cytotoxicity->CellCycle If active Apoptosis Apoptosis Assay (Annexin V / PI Staining) Cytotoxicity->Apoptosis If active HitValidation Hit Validation: Determine IC50 for Top Kinase Hits KinaseScreen->HitValidation WesternBlot Western Blot Analysis (Phospho-kinases, Cell Cycle & Apoptosis Markers) HitValidation->WesternBlot CellCycle->WesternBlot Apoptosis->WesternBlot Conclusion Conclusion: Elucidate Mechanism of Action WesternBlot->Conclusion

Caption: Workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the workflow.

In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.

    • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histograms and quantify the percentage of cells in each phase.

Apoptosis Marker Detection: Western Blot Analysis

This technique detects changes in the expression levels of key proteins involved in apoptosis.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins, such as cleaved caspases and PARP, or members of the Bcl-2 family.

  • Protocol:

    • Protein Extraction: Treat cells as described for cell cycle analysis. Harvest the cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, or anti-phospho-Akt) overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Conclusion

While direct experimental evidence for this compound is currently unavailable, its chemical structure strongly suggests a potential role as a bioactive compound, most likely an anticancer agent. Drawing from the extensive literature on related quinazoline derivatives, the most plausible mechanisms of action involve the inhibition of key protein kinases (such as EGFR and VEGFR), leading to subsequent cell cycle arrest and the induction of apoptosis. The chloro-substituents at positions 2 and 6 may enhance its potency. The experimental framework provided in this guide offers a rational approach to systematically investigate and validate these hypothesized mechanisms, paving the way for the potential development of this compound as a novel therapeutic agent.

References

The Halogenated Quinolines: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. First isolated from coal tar in 1834, the journey of quinoline from a simple organic molecule to a privileged structure in drug discovery is a testament to over a century of chemical innovation. The introduction of halogen atoms to the quinoline ring has proven to be a particularly fruitful strategy, leading to the development of potent drugs for a wide range of diseases, most notably malaria, bacterial infections, and cancer. This technical guide provides a comprehensive overview of the discovery and historical context of halogenated quinolines, detailed experimental protocols for their synthesis, a compilation of their biological activities, and an exploration of their mechanisms of action through signaling pathway diagrams.

Historical Context and Key Discoveries

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first extracted it from coal tar. However, it was the quest for synthetic antimalarials in the early 20th century that propelled quinoline and its halogenated derivatives to the forefront of medicinal chemistry. The natural antimalarial, quinine, isolated from the bark of the Cinchona tree, served as the initial blueprint.

A significant breakthrough came in 1934 when Hans Andersag at Bayer I.G. Farbenindustrie in Germany synthesized Resochin, a 4-aminoquinoline derivative. Though initially deemed too toxic, this compound was later rediscovered and developed by American researchers during World War II, leading to the introduction of chloroquine in the 1940s. Chloroquine, a 7-chloro-4-aminoquinoline, proved to be a highly effective and widely used antimalarial for many years.

The success of chloroquine spurred further research into halogenated quinolines, leading to the development of other important antimalarial drugs such as mefloquine , a quinolinemethanol derivative. In more recent times, the versatile quinoline scaffold has been explored for other therapeutic applications. Halogenated quinolines like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and broxyquinoline (5,7-dibromo-8-hydroxyquinoline) have been investigated for their antibacterial, antifungal, and neuroprotective properties. Furthermore, a growing body of research is uncovering the potential of halogenated quinolines as anticancer agents, with mechanisms often involving the inhibition of protein kinases and topoisomerases.

Synthetic Methodologies and Experimental Protocols

The construction of the quinoline core and the subsequent introduction of halogens can be achieved through various synthetic routes. Classical methods like the Skraup, Doebner-von Miller, and Gould-Jacobs reactions remain fundamental in quinoline synthesis.

Synthesis of 4,7-Dichloroquinoline: A Key Intermediate

A crucial precursor for many 4-aminoquinoline drugs, including chloroquine, is 4,7-dichloroquinoline. A common and reliable method for its synthesis is the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction for 4,7-Dichloroquinoline

  • Step 1: Condensation. A mixture of m-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-140°C for 1-2 hours. The ethanol formed during the reaction is distilled off.

  • Step 2: Cyclization. The resulting intermediate, without isolation, is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A and heated to approximately 250°C. This high temperature induces cyclization to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Step 3: Saponification and Decarboxylation. The cyclized product is then subjected to basic hydrolysis (e.g., with aqueous NaOH) to saponify the ester, followed by acidification to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Subsequent heating of this acid in a high-boiling point solvent leads to decarboxylation, affording 7-chloro-4-hydroxyquinoline.

  • Step 4: Chlorination. The final step involves the conversion of the 4-hydroxyl group to a chlorine atom. This is typically achieved by treating 7-chloro-4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often at elevated temperatures (e.g., 135-140°C). After the reaction, the mixture is carefully poured into a mixture of ice and a base (e.g., NaOH solution) to neutralize the excess acid and precipitate the 4,7-dichloroquinoline product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Synthesis of Chloroquine

The final step in the synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with the appropriate side chain.

Experimental Protocol: Synthesis of Chloroquine

  • Reaction. A mixture of 4,7-dichloroquinoline (1.0 equivalent) and 4-diethylamino-1-methylbutylamine (also known as novaldiamine, typically in excess) is heated at a high temperature, for example, 180°C. Phenol is often used as a solvent and catalyst in this reaction.

  • Work-up and Purification. After the reaction is complete, the mixture is cooled and worked up. This typically involves dissolving the reaction mixture in an appropriate solvent and washing with an aqueous base to remove unreacted phenol and other acidic impurities. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude chloroquine can be purified by recrystallization or chromatography. For pharmaceutical use, it is often converted to its phosphate salt to improve its solubility and stability.

Synthesis of Halogenated 8-Hydroxyquinolines (e.g., Clioquinol)

Halogenated 8-hydroxyquinolines can be synthesized by direct halogenation of 8-hydroxyquinoline.

Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline)

  • Reaction. 8-hydroxyquinoline is dissolved in a suitable solvent, such as chloroform. A solution of bromine (2.0 equivalents) in the same solvent is added dropwise to the 8-hydroxyquinoline solution with stirring at room temperature.

  • Work-up and Purification. The reaction mixture is stirred for a period, and upon completion, the resulting precipitate is collected. The crude product is then washed with a dilute solution of sodium bicarbonate to remove any unreacted bromine and hydrobromic acid. Further purification can be achieved by recrystallization from a suitable solvent like benzene to yield pure 5,7-dibromo-8-hydroxyquinoline.

A similar procedure can be adapted for the synthesis of other halogenated 8-hydroxyquinolines, such as clioquinol, by using appropriate halogenating agents. For instance, the synthesis of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) can be achieved in a one-pot method starting from 8-hydroxyquinoline, which is first acetylated, then subjected to chlorination and iodination, followed by hydrolysis.

Quantitative Data on Biological Activity

The biological activity of halogenated quinolines has been extensively studied. The following tables summarize key quantitative data for their antimalarial, antibacterial, and anticancer activities.

Table 1: Antimalarial Activity of Selected Halogenated Quinolines

CompoundHalogen SubstitutionTarget OrganismIC₅₀ (nM)Reference
Chloroquine7-ClP. falciparum (sensitive)7.5 - 19.2
Chloroquine7-ClP. falciparum (resistant)>100[1]
Mefloquine2,8-bis(CF₃)P. falciparum (sensitive)12.4[1]
Mefloquine2,8-bis(CF₃)P. falciparum (resistant)24.5[1]
Quinine-P. falciparum (sensitive)156.7[1]
Halofantrine2,8-bis(CF₃), 7-ClP. falciparum (resistant)1.9[1]
Ferroquine7-ClP. falciparum (resistant)130[2]

Table 2: Antibacterial Activity of Selected Halogenated Quinolines

CompoundHalogen SubstitutionTarget OrganismMIC (µg/mL)Reference
Clioquinol5-Cl, 7-IStaphylococcus aureus--
Broxyquinoline5,7-diBrStaphylococcus aureus--
HQ 2HalogenatedMRSE 359840.59 µM[3]
Ciprofloxacin6-FEscherichia coli<0.015 - 1[4]
Ciprofloxacin6-FStaphylococcus aureus0.12 - 1[4]

Table 3: Anticancer Activity of Selected Halogenated Quinolines

CompoundHalogen SubstitutionCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
Quinoline-chalcone hybrid4'-FMCF-70.28[5]
Quinoline-chalcone hybrid4'-BrMCF-70.10[5]
Quinoline-chalcone hybrid4'-ClMCF-70.10[5]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid6-ClMCF-7-[6]
Brominated pyranoquinoline derivativeBrA54935.10[7]

Table 4: Physicochemical Properties of Selected Halogenated Quinolines

CompoundMolecular FormulaMolecular Weight ( g/mol )ClogPReference
ChloroquineC₁₈H₂₆ClN₃319.875.14
MefloquineC₁₇H₁₆F₆N₂O378.31--
ClioquinolC₉H₅ClINO305.50--
HQ 2--3.44[3]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of halogenated quinolines are mediated by diverse mechanisms of action, which are often dependent on the specific compound and the target disease.

Antimalarial Mechanism of Action

The primary mechanism of action for chloroquine and other 4-aminoquinolines against malaria parasites involves the inhibition of hemozoin formation. The parasite digests hemoglobin in its digestive vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite. Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization of heme. The buildup of free heme is highly toxic to the parasite, leading to its death.

Antimalarial_Mechanism cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Chloroquine_outside Chloroquine Chloroquine_accumulated Chloroquine (Accumulated) Chloroquine_outside->Chloroquine_accumulated Chloroquine_accumulated->Heme Inhibition of Polymerization

Caption: Antimalarial mechanism of chloroquine.

Anticancer Mechanisms of Action

Halogenated quinolines exert their anticancer effects through multiple pathways. Some derivatives act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are often overactive in cancer cells and drive proliferation and survival. Others function as topoisomerase II inhibitors, preventing the re-ligation of DNA strands during replication and leading to apoptosis. Additionally, some quinoline-based compounds can intercalate into DNA, disrupting its structure and function.

Anticancer_Mechanisms cluster_pathways Cancer Cell Signaling Pathways HQ Halogenated Quinoline RTK Receptor Tyrosine Kinase (e.g., EGFR) HQ->RTK Inhibition Topoisomerase Topoisomerase II HQ->Topoisomerase Inhibition DNA DNA Intercalation HQ->DNA Binding PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis DNA_Replication DNA Replication DNA_Strand_Breaks DNA Strand Breaks DNA_Strand_Breaks->Apoptosis DNA->Apoptosis

Caption: Anticancer mechanisms of halogenated quinolines.

Antibacterial and Biofilm Eradication Mechanisms

The antibacterial activity of certain halogenated quinolines is linked to their ability to chelate metal ions, which are essential for bacterial enzyme function. More recently, novel halogenated quinolines have been shown to be effective against bacterial biofilms, which are notoriously resistant to conventional antibiotics. These compounds can eradicate persistent bacterial cells within the biofilm matrix. The precise mechanisms are still under investigation but may involve disruption of the biofilm structure and targeting of persister cells.

Antibacterial_Mechanism cluster_biofilm Bacterial Biofilm HQ Halogenated Quinoline Persister Persister Cells HQ->Persister Killing Biofilm_Matrix Biofilm Matrix HQ->Biofilm_Matrix Eradication Metal_Chelation Metal Ion Chelation HQ->Metal_Chelation Planktonic Planktonic Bacteria Planktonic->Biofilm_Matrix Formation Bacterial_Death Bacterial Death Persister->Bacterial_Death Enzyme_Inhibition Bacterial Enzyme Inhibition Metal_Chelation->Enzyme_Inhibition Enzyme_Inhibition->Bacterial_Death

Caption: Antibacterial and biofilm eradication mechanisms.

Conclusion and Future Directions

The journey of halogenated quinolines from their initial discovery to their current status as a versatile therapeutic scaffold is a compelling narrative of scientific progress. From combating malaria to showing promise in the fight against cancer and bacterial biofilms, these compounds continue to be a rich source of inspiration for drug discovery. The synthetic tractability of the quinoline ring allows for fine-tuning of its physicochemical and pharmacological properties, enabling the development of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on elucidating the detailed molecular mechanisms of action of newer halogenated quinolines, exploring novel therapeutic applications, and developing innovative synthetic strategies to access even more diverse and potent derivatives. For researchers, scientists, and drug development professionals, the halogenated quinoline core remains a fertile ground for innovation and a beacon of hope in the ongoing quest for new and effective medicines.

References

The Strategic Intermediate: A Technical Guide to 2,6-Dichloro-4-phenylquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-phenylquinazoline is a pivotal heterocyclic intermediate, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, particularly the reactive chlorine substituents at the 2 and 6 positions, allow for selective functionalization, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and the significant role of this compound derivatives in targeting various signaling pathways implicated in cancer and other diseases. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to facilitate its application in drug discovery research.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of several approved drugs, particularly in oncology. The strategic disubstitution of the quinazoline ring with chlorine atoms, as seen in this compound, provides medicinal chemists with two distinct reaction sites for nucleophilic substitution. This allows for the systematic and differential introduction of various pharmacophoric groups to modulate biological activity and pharmacokinetic properties. This guide will explore the synthesis of this key intermediate and its application in the development of targeted therapies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key precursor, 2-amino-5-chlorobenzophenone. This is followed by cyclization to form the quinazolinone core, and a final chlorination step to yield the target molecule.

Synthesis of 2-Amino-5-chlorobenzophenone

One common method for the synthesis of 2-amino-5-chlorobenzophenone is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[1]

Experimental Protocol: To a solution of p-chloroaniline in a suitable solvent, benzoyl chloride is added in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The product is then isolated and purified by crystallization. A reported yield for this reaction is 39%.[1]

Alternatively, 2-amino-5-chlorobenzophenone can be synthesized from p-chloronitrobenzene and phenylacetonitrile.[1] This involves a cyclization to form a benzisoxazole intermediate, followed by reductive ring-opening.[1]

Cyclization to 6-Chloro-4-phenylquinazolin-2(1H)-one

The 2-amino-5-chlorobenzophenone is then cyclized to form the quinazolinone ring system.

Experimental Protocol: 2-Amino-5-chloro-2'-fluorobenzophenone, a related starting material, can be cyclized to the corresponding benzodiazepine or quinazoline. For quinazoline synthesis, the 2-aminobenzophenone is reacted with a suitable one-carbon synthon, such as an orthoester or urea, under acidic or thermal conditions. For instance, reacting 2-amino-5-chloro-2'-fluorobenzophenone with chloroacetyl chloride followed by ammonia is a method to produce a benzodiazepine derivative, but similar cyclization strategies can be adapted for quinazolinone formation.[2]

Chlorination to this compound

The final step is the chlorination of the quinazolinone intermediate.

Experimental Protocol: The 6-chloro-4-phenylquinazolin-2(1H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. The mixture is refluxed until the reaction is complete. After cooling, the reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration, washed, and dried. For a similar compound, 6-bromo-4-chloro-2-phenylquinazoline, a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) has been used for the chlorination of the corresponding quinazolin-4(3H)-one, affording the product in a 78% yield over two steps (cyclocondensation and chlorination).[3]

Synthetic Workflow

G A p-Chloroaniline + Benzoyl Chloride B 2-Amino-5-chlorobenzophenone A->B Friedel-Crafts Acylation D 6-Chloro-4-phenylquinazolin-2(1H)-one B->D Cyclization C Cyclization Reagent (e.g., Urea) C->D F This compound D->F Chlorination E Chlorinating Agent (e.g., POCl3) E->F

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The chlorine atoms at the 2 and 4 positions of the quinazoline ring exhibit differential reactivity, which is a key feature for its use as a research intermediate. The C4-chloro is generally more susceptible to nucleophilic substitution than the C2-chloro group. This allows for selective functionalization at the C4 position under milder conditions, followed by substitution at the C2 position under more forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at the C4 and C2 positions.

Experimental Protocol for Selective C4-Substitution: To a solution of the dichloroquinazoline in a suitable solvent like isopropanol or THF, the desired amine is added. The reaction can be carried out at room temperature or with gentle heating. The product, a 2-chloro-4-amino-quinazoline derivative, can be isolated by filtration or extraction.

Experimental Protocol for C2-Substitution: Following substitution at the C4 position, the remaining chlorine at C2 can be displaced by another nucleophile, often requiring higher temperatures or the use of a catalyst.

Reaction Workflow

G Start This compound Intermediate 2-Chloro-6-chloro-4-(R1-amino)-quinazoline Start->Intermediate Mild Conditions Nuc1 Nucleophile 1 (R1-NH2) Nuc1->Intermediate Product 2-(R2-amino)-6-chloro-4-(R1-amino)-quinazoline Intermediate->Product Harsh Conditions Nuc2 Nucleophile 2 (R2-NH2) Nuc2->Product

Caption: Selective nucleophilic substitution workflow.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Related Quinazolines

CompoundMolecular FormulaMolecular Weight ( g/mol )
6-Chloro-2-methyl-4-phenylquinazoline[4]C₁₅H₁₁ClN₂254.71
6-Chloro-1-methyl-4-phenylquinazolin-4-ol[5]C₁₅H₁₃ClN₂O272.73
4,7-Dichloro-6-nitroquinazoline[6]C₈H₃Cl₂N₃O₂244.04

Table 2: Spectroscopic Data of a Related Dichloroquinazoline

Spectroscopic Data4,7-Dichloro-6-nitroquinazoline[6]
¹H NMR (CDCl₃, δ ppm) 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8)
¹³C NMR (CDCl₃, δ ppm) 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a)
IR (KBr, ν cm⁻¹) 3089 (C-H), 1726, 1645, 1610 (C=N), 1546 (C=C), 1527, 1323 (NO₂)
MS (ESI⁺, m/z) 244.4 [M+H]⁺

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases and are being investigated for the treatment of cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Many quinazoline-based compounds are potent inhibitors of EGFR and VEGFR tyrosine kinases, which are crucial regulators of cell proliferation and angiogenesis in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR VEGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibitor->VEGFR

Caption: Inhibition of EGFR and VEGFR signaling by quinazoline derivatives.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Cell Growth & Survival mTOR->Downstream Inhibitor Quinazoline Derivative Inhibitor->PI3K

Caption: Quinazoline derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

Biological Activity of Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature of the substituents introduced at the C2 and C4 positions.

Table 3: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

Derivative ClassCell LineTarget/MechanismIC₅₀ (µM)Reference
4-AnilinoquinazolinesVarious cancer cell linesEGFR/VEGFR InhibitionVaries[3]
2,4-DiaminoquinazolinesMCF-7, HCT-116, HepG2, HFB4DNA BindingVariesN/A

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its amenability to selective functionalization at two distinct positions on the quinazoline core provides a robust platform for the generation of diverse chemical libraries. The derivatives of this scaffold have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and other diseases. This technical guide serves as a comprehensive resource for researchers, providing the necessary synthetic and biological information to leverage the full potential of this strategic intermediate in the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Structure Elucidation of Novel 2,6-Dichloro-4-phenylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of novel 2,6-dichloro-4-phenylquinazoline analogs. Given the burgeoning interest in quinazoline derivatives as therapeutic agents, particularly in oncology, a thorough understanding of their synthesis and structural characterization is paramount. This document outlines a putative synthetic pathway, detailed experimental protocols, and the expected analytical data based on structurally related compounds. Furthermore, it explores the likely biological signaling pathways these molecules may modulate.

Synthesis and Structure Elucidation

The synthesis of this compound can be approached through a multi-step process, likely commencing from a substituted anthranilic acid or a 2-aminobenzophenone derivative. A plausible synthetic route involves the cyclization of an appropriate precursor followed by chlorination.

A proposed synthetic pathway starts from 5-chloro-2-aminobenzophenone, which can be acylated and then cyclized to form the corresponding quinazolinone. Subsequent chlorination would yield the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.30d~ 2.5H-5
~ 7.80dd~ 8.8, 2.5H-7
~ 7.65d~ 8.8H-8
~ 7.60 - 7.50m-Phenyl H

Predicted data based on similar quinazoline structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 162.0C-2
~ 159.0C-4
~ 151.0C-8a
~ 138.0Phenyl C-1'
~ 135.0C-6
~ 134.0C-7
~ 131.0Phenyl C-4'
~ 129.5Phenyl C-2', C-6'
~ 129.0Phenyl C-3', C-5'
~ 128.0C-5
~ 125.0C-8
~ 122.0C-4a

Predicted data based on analogous quinazoline structures.

Table 3: Predicted Mass Spectrometry and IR Data

TechniqueExpected Values
Mass Spectrometry (EI-MS) m/z (%): 276 (M⁺), 278 (M⁺+2), 280 (M⁺+4)
Infrared (IR) Spectroscopy ν (cm⁻¹): ~1620 (C=N), ~1580 (C=C, aromatic), ~830 (C-Cl)

Predicted data based on the molecular formula and known fragmentation patterns of similar compounds.[6][7][8]

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of closely related structures, such as 2-chloro-4-phenylquinazoline, provides insights into the likely molecular conformation and crystal packing. It is anticipated that the phenyl group at the 4-position will not be coplanar with the quinazoline ring due to steric hindrance. The dichloro-substitution is expected to influence intermolecular interactions, potentially leading to halogen bonding and π-stacking in the solid state.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of this compound analogs.

A synthetic route to a precursor could involve the reaction of 5-chloro-2-aminobenzophenone with a source of a one-carbon unit, such as triethyl orthoformate and a nitrogen source like ammonium acetate.[9]

  • To a solution of 5-chloro-2-aminobenzophenone (1.0 mmol) in ethanol (10 mL), add triethyl orthoformate (1.2 mmol) and ammonium acetate (2.0 mmol).[9]

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[9]

  • Purify the residue by column chromatography on silica gel (e.g., ethyl acetate in hexane) to yield the desired quinazolinone.[9]

This procedure is adapted from the synthesis of similar dichloro-quinazoline and dichloro-quinoline derivatives.[10][11]

  • In a round-bottom flask, suspend 6-chloro-4-phenylquinazolin-2(1H)-one (1.0 mmol) in phosphorus oxychloride (POCl₃, 5 mL).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 mL).

  • Heat the mixture to reflux for 5 hours.

  • After cooling to room temperature, pour the reaction mixture carefully into ice-cold water with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.[2][12][13]

  • Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight and isotopic distribution pattern.[6][7][8]

  • IR Spectroscopy: Record the infrared spectrum using a KBr pellet or as a thin film on a suitable substrate to identify characteristic functional group vibrations.[5]

  • Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.

  • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate crystallographic software.

Biological Context and Signaling Pathways

Quinazoline derivatives are well-documented inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer.[14][15][16][17] The structural features of this compound suggest potential activity against key oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR signaling cascades.[18][19][20][21][22][23]

G cluster_0 Synthesis of this compound A 5-Chloro-2-aminobenzophenone C 6-Chloro-4-phenylquinazolin-2(1H)-one A->C Cyclization B Triethyl orthoformate, Ammonium acetate B->C E This compound C->E Chlorination D POCl3, N,N-dimethylaniline D->E

A proposed synthetic workflow for this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS VEGFR VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival PI3K->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor 2,6-Dichloro-4- phenylquinazoline Inhibitor->EGFR Inhibitor->VEGFR G RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2,6-Dichloro-4- phenylquinazoline Inhibitor->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylation

References

In Silico Prediction of 2,6-Dichloro-4-phenylquinazoline Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents, particularly in oncology. 2,6-dichloro-4-phenylquinazoline is a synthetic heterocyclic compound whose biological targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive, prospective framework for the in silico prediction of its molecular targets. We outline a systematic workflow employing both ligand-based and structure-based computational methods to generate a ranked list of putative protein targets. Furthermore, this document details standardized experimental protocols for the subsequent validation of these computational predictions. The methodologies and data presentation formats described herein are intended to serve as a robust starting point for researchers seeking to elucidate the pharmacological profile of this compound and similar novel chemical entities.

Introduction

Quinazoline derivatives have demonstrated a wide array of pharmacological activities, most notably as inhibitors of protein kinases.[1] The specific compound, this compound, while structurally related to known active molecules, lacks direct experimental evidence regarding its biological activity.[2][3] In silico target prediction, or target fishing, offers a time- and cost-effective strategy to hypothesize potential protein targets for such orphan compounds.[4][5] These computational techniques leverage the vast amount of publicly available biological and chemical data to predict drug-target interactions, which can then be prioritized for experimental validation.[6][7]

This guide presents a detailed workflow for the target prediction of this compound, integrating various computational approaches to enhance the reliability of the predictions. The process is divided into ligand preparation, ligand-based prediction, structure-based prediction, and a consensus scoring approach to rank potential targets. Finally, we provide detailed experimental protocols for the validation of the top-ranked predicted targets.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-step process designed to maximize the accuracy of predictions by integrating orthogonal computational methods.

In_Silico_Workflow cluster_ligand_prep Ligand Preparation cluster_prediction Target Prediction cluster_analysis Analysis & Validation Ligand This compound (SMILES: c1ccc(cc1)c2nc(nc3c2cc(cc3)Cl)Cl) Prep Energy Minimization & 3D Structure Generation Ligand->Prep LigandBased Ligand-Based Methods (Chemical Similarity, Pharmacophore) Prep->LigandBased StructureBased Structure-Based Methods (Reverse Docking) Prep->StructureBased Rank Consensus Scoring & Target Ranking LigandBased->Rank StructureBased->Rank Pathway Pathway Analysis Rank->Pathway Validation Experimental Validation Rank->Validation

Figure 1: In Silico Target Prediction Workflow.
Ligand Preparation

Accurate 3D representation of the query molecule is critical for both ligand- and structure-based prediction methods.

Methodology:

  • Obtain SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is c1ccc(cc1)c2nc(nc3c2cc(cc3)Cl)Cl.[3]

  • 2D to 3D Conversion: Utilize a molecular modeling software (e.g., ChemDraw, MarvinSketch) to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for subsequent docking and pharmacophore modeling.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[8][9]

Methodology:

  • Chemical Similarity Searching:

    • Databases: Utilize large-scale chemical databases such as PubChem, ChEMBL, and DrugBank.

    • Algorithm: Employ 2D fingerprinting algorithms (e.g., Morgan fingerprints, MACCS keys) to calculate the similarity between the query molecule and database compounds. Tanimoto coefficient is a commonly used metric for similarity scoring.

    • Output: A list of known bioactive molecules structurally similar to this compound, along with their known targets.

  • Pharmacophore Modeling:

    • Platform: Use web-based servers or standalone software like PharmMapper, ZINCPharmer, or LigandScout.

    • Principle: These tools extract the 3D arrangement of essential chemical features (pharmacophore) of the query molecule and screen it against a database of pharmacophore models derived from known protein-ligand complexes.

    • Output: A list of potential targets whose binding sites are predicted to accommodate the pharmacophore of the query molecule.

Structure-Based Target Prediction

Structure-based methods, primarily reverse docking, involve docking the query molecule into the binding sites of a large collection of protein structures.[8]

Methodology:

  • Target Database Preparation:

    • Source: Utilize a curated database of 3D protein structures, such as the Protein Data Bank (PDB). Several platforms offer pre-compiled, druggable pocket databases.

    • Selection: The database should ideally cover a significant portion of the human proteome, with a focus on clinically relevant protein families (e.g., kinases, GPCRs, nuclear receptors).

  • Reverse Docking:

    • Software: Employ docking programs like AutoDock, Glide, or GOLD.

    • Process: Systematically dock the prepared 3D structure of this compound into the binding sites of all proteins in the target database.

    • Scoring: Each docking pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

    • Output: A ranked list of proteins based on their predicted binding scores.

Data Presentation and Analysis

The outputs from the different in silico methods should be integrated and analyzed to generate a high-confidence list of potential targets.

Consensus Scoring and Target Ranking

A consensus approach, which combines the results from multiple prediction methods, is often more reliable than any single method.

Methodology:

  • Data Aggregation: Collect the target lists generated from chemical similarity searches, pharmacophore screening, and reverse docking.

  • Scoring and Ranking: Assign a score to each predicted target based on its rank and the score from each method. A simple consensus score can be calculated by summing the ranks or normalized scores from each approach. Targets that appear in the results of multiple methods should be prioritized.

Table 1: Hypothetical Ranked List of Predicted Targets for this compound

RankProtein TargetGene NamePrediction Method(s)Similarity Score (Tanimoto)Docking Score (kcal/mol)Pharmacophore Fit ScoreConsensus Score
1Epidermal Growth Factor ReceptorEGFRSimilarity, Docking, Pharmacophore0.85-9.50.922.72
2Vascular Endothelial Growth Factor Receptor 2KDRDocking, Pharmacophore--8.90.881.88
3c-Src Tyrosine KinaseSRCDocking, Similarity0.78-8.7-1.65
4p38 Mitogen-Activated Protein KinaseMAPK14Docking--8.5-0.85
5Cyclin-Dependent Kinase 2CDK2Pharmacophore--0.850.85

Note: The data presented in this table is purely illustrative and serves as a template for presenting actual prediction results.

Pathway Analysis

The top-ranked candidate targets can be subjected to pathway analysis to understand their potential biological roles and to see if they converge on specific signaling pathways.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC Survival Cell Survival EGFR->Survival KDR VEGFR2 (KDR) Angiogenesis Angiogenesis KDR->Angiogenesis MAPK14 p38 MAPK SRC->MAPK14 Proliferation Cell Proliferation SRC->Proliferation MAPK14->Survival CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle

Figure 2: Hypothetical Signaling Pathways Modulated by Predicted Targets.

Experimental Validation Protocols

In silico predictions must be validated through experimental assays.[10][11] Below are protocols for primary and secondary assays to confirm the predicted targets.

Primary Assay: Kinase Inhibition Assay

Given that many quinazoline derivatives are kinase inhibitors, a primary screen against the top-predicted kinases is a logical first step.[1]

Methodology (Luminescence-based Kinase Assay):

  • Reagents and Materials: Recombinant kinase (e.g., EGFR, SRC), suitable peptide substrate, ATP, kinase assay buffer, luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate. b. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature. c. Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent. d. Measure luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus less inhibition by the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Illustrative Kinase Inhibition Data

Predicted TargetIC50 (µM)
EGFR0.52
KDR1.25
SRC0.89
MAPK14> 50
CDK215.7

Note: This data is hypothetical.

Secondary Assay: Cell-Based Assays

Cell-based assays are essential to confirm the activity of the compound in a more biologically relevant context.

4.2.1. Cell Viability Assay

Methodology (MTT or CellTiter-Glo® Assay):

  • Cell Lines: Select cancer cell lines known to be dependent on the activity of the validated target kinases (e.g., A431 for EGFR).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Add the viability reagent (MTT or CellTiter-Glo®) and incubate as per the manufacturer's instructions. d. Measure absorbance or luminescence to determine the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

4.2.2. Western Blotting for Target Engagement

Methodology:

  • Cell Treatment: Treat the selected cell line with this compound at concentrations around its GI50 value for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase (e.g., p-EGFR) and the total form of the kinase. c. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A reduction in the level of the phosphorylated kinase upon treatment with the compound indicates target engagement and inhibition in the cellular context.

Conclusion

While this compound is currently an uncharacterized compound, the in silico workflow and experimental validation protocols detailed in this guide provide a clear and robust path for its pharmacological characterization. By combining ligand- and structure-based computational methods, researchers can generate high-confidence hypotheses about its molecular targets. Subsequent validation through biochemical and cell-based assays is crucial to confirm these predictions and to elucidate the compound's mechanism of action. This integrated approach is a powerful paradigm in modern drug discovery for accelerating the journey from a novel compound to a potential therapeutic lead.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dichloro-4-phenylquinazoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of 2,6-Dichloro-4-phenylquinazoline. The protocols detailed below are foundational for assessing its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Mechanism of Action

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, frequently investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical for cell proliferation and survival.[1] Additionally, some quinazoline compounds have been shown to induce cell cycle arrest and apoptosis.[2] One study identified a 4-phenylquinazoline derivative as an inhibitor of Bromodomain-containing protein 4 (BRD4), which in turn affects the TGF-β1/Smad2/3 signaling pathway, suggesting a role in cellular processes like fibrosis.[3] Given its structure, this compound is hypothesized to exhibit similar activities, making the following assays crucial for its characterization.

Data Presentation

The following tables present illustrative quantitative data to demonstrate how to summarize experimental findings when testing this compound.

Table 1: Cell Viability (IC50) Data

Cell LineCancer TypeIC50 (µM) of this compound (72h)
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma25.8 ± 3.5
HCT116Colon Carcinoma18.9 ± 2.8
PC-3Prostate Cancer32.4 ± 4.1

Table 2: Apoptosis Analysis via Annexin V/PI Staining

Treatment (48h)Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (0.1% DMSO)A5494.5 ± 0.82.1 ± 0.4
15 µM this compoundA54928.7 ± 3.215.3 ± 2.5
Vehicle (0.1% DMSO)MCF-73.8 ± 0.61.9 ± 0.3
25 µM this compoundMCF-722.1 ± 2.912.8 ± 1.9

Table 3: Cell Cycle Distribution Analysis

Treatment (24h)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (0.1% DMSO)A54955.2 ± 4.128.9 ± 3.315.9 ± 2.5
15 µM this compoundA54968.5 ± 5.215.3 ± 2.816.2 ± 2.9

Table 4: Western Blot Densitometry Analysis

Treatment (24h)Target ProteinNormalized Band Intensity (vs. Vehicle)
15 µM this compoundp-EGFR (Tyr1068) / EGFR0.45 ± 0.08
15 µM this compoundp-Akt (Ser473) / Akt0.52 ± 0.11
15 µM this compoundCleaved Caspase-3 / Pro-caspase-33.8 ± 0.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or vehicle control (e.g., 0.1% DMSO).[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G

MTT cell viability assay workflow.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.[8]

  • Washing: Wash the cells twice with ice-cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Annexin V/PI apoptosis assay workflow.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[9]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as required and harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[10][11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow A Treat and harvest cells B Fix with cold 70% ethanol A->B C Wash with PBS B->C D Stain with PI/RNase A solution C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Cell cycle analysis workflow.

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.[13][14]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, Cleaved Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[15]

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.[15]

G cluster_pathway Postulated Signaling Pathway Inhibition Compound This compound EGFR EGFR Compound->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes

Postulated EGFR/PI3K/Akt signaling pathway.

References

Application Note: Utilizing 2,6-Dichloro-4-phenylquinazoline for In Vitro Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] Consequently, protein kinases have become a major class of therapeutic targets in drug discovery.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4] Compounds with a 4-phenylquinazoline skeleton have been identified as potent inhibitors of various kinases, including Bromodomain containing protein 4 (BRD4) and cdc2-like kinases (Clk).[5][6] 2,6-Dichloro-4-phenylquinazoline is a synthetic heterocyclic compound whose kinase inhibitory potential is of significant research interest. This document provides a detailed protocol for evaluating the inhibitory activity of this compound against a representative protein kinase using a luminescence-based in vitro assay.

Principle of the Assay

The kinase inhibition assay described here is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor like this compound, the kinase activity is reduced, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal.[2] The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can then be determined.[1]

Data Presentation

The inhibitory activity of this compound and a known kinase inhibitor (as a positive control) against a selected kinase are summarized in the table below. The IC50 values were determined from a dose-response curve.

CompoundKinase TargetIC50 (nM)
This compoundKinase X85
Staurosporine (Control)Kinase X15

Experimental Protocols

Materials and Reagents

  • This compound (≥95% purity)

  • Kinase X (e.g., a specific tyrosine kinase or serine/threonine kinase)

  • Kinase X substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or a similar luminescence-based ADP detection kit)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol for Kinase Inhibition Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.

    • Prepare a similar dilution series for the staurosporine positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted this compound, staurosporine, or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[2]

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the produced ADP to ATP and generate a luminescent signal.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

G cluster_workflow Experimental Workflow for Kinase Inhibition Assay prep 1. Compound Preparation (Serial Dilution of This compound) reaction 2. Kinase Reaction (Incubate Kinase, Substrate, ATP, and Inhibitor) prep->reaction detection 3. ADP Detection (Luminescence-based) reaction->detection analysis 4. Data Analysis (IC50 Determination) detection->analysis G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase Kinase X (Target) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor 2,6-Dichloro-4- phenylquinazoline inhibitor->kinase Inhibits

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2,6-Dichloro-4-phenylquinazoline using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents.[1] Many compounds with a quinazoline core structure have been developed as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2] The compound 2,6-Dichloro-4-phenylquinazoline, with its distinct substitution pattern, presents a candidate for investigation into its potential cytotoxic effects.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and proliferation.[3][4] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[5]

These application notes offer a step-by-step experimental procedure, guidelines for data analysis, and a template for data presentation to facilitate the evaluation of this compound's cytotoxic potential.

Data Presentation

The cytotoxic activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table is an illustrative example of how to present the IC50 values obtained from the MTT assay against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of this compound against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compoundA549Non-small cell lung cancerTo be determined
This compoundMCF-7Breast adenocarcinomaTo be determined
This compoundHCT116Colorectal carcinomaTo be determined
This compoundPC-3Prostate cancerTo be determined
Doxorubicin (Positive Control)A549Non-small cell lung cancerReference value
Doxorubicin (Positive Control)MCF-7Breast adenocarcinomaReference value
Doxorubicin (Positive Control)HCT116Colorectal carcinomaReference value
Doxorubicin (Positive Control)PC-3Prostate cancerReference value

Note: The IC50 values for this compound are to be determined experimentally. The values for the positive control, Doxorubicin, should be obtained from literature or determined concurrently.

Experimental Protocols

This section provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116, PC-3).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

  • This compound: Stock solution prepared in Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[5] This solution should be filter-sterilized and stored at -20°C, protected from light.

  • Solubilization Solution: Anhydrous DMSO or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[5][6]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • 96-well flat-bottom cell culture plates.

  • Humidified incubator: 37°C, 5% CO2.

  • Microplate reader: Capable of measuring absorbance at 570 nm.[6]

  • Multichannel pipette.

Experimental Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.[7]

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

      • Blank Control: Medium only (no cells) to measure background absorbance.[5]

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[7]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for an additional 4 hours at 37°C in a humidified 5% CO2 incubator.[3] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[1]

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[6][7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[5]

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula[6]: % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) and determine the IC50 value.[7]

Visualization

Experimental Workflow

The following diagram illustrates the key steps of the MTT assay for assessing the cytotoxicity of this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) treatment 3. Cell Treatment (Incubate for 48-72h) cell_seeding->treatment compound_prep 2. Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition 4. MTT Addition (Incubate for 4h) treatment->mtt_addition solubilization 5. Formazan Solubilization (Add DMSO) mtt_addition->solubilization absorbance 6. Absorbance Measurement (570 nm) solubilization->absorbance calculation 7. Data Analysis (% Viability & IC50) absorbance->calculation EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 2,6-Dichloro-4- phenylquinazoline Compound->EGFR Inhibition

References

Application Notes and Protocols for Apoptosis Induction Studies with 2,6-Dichloro-4-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects. Among these, 2,6-dichloro-4-phenylquinazoline derivatives have emerged as promising agents for inducing apoptosis in cancer cells. These compounds have been shown to target key regulators of programmed cell death, offering a potential therapeutic strategy for various malignancies.

This document provides detailed application notes and experimental protocols for studying the apoptosis-inducing effects of this compound derivatives. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this class of compounds.

Mechanism of Action

This compound derivatives primarily induce apoptosis by targeting the intrinsic, or mitochondrial, pathway of apoptosis. The core mechanism involves the inhibition of pro-survival B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2 and Bcl-xL.[1][2] These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

By inhibiting Bcl-2 and Bcl-xL, these quinazoline derivatives disrupt the sequestration of pro-apoptotic proteins like Bax and Bak.[1][2] This leads to the activation and oligomerization of Bax/Bak at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP, in turn, facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[1][2]

Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, which subsequently activates effector caspases such as caspase-3 and caspase-7.[1] These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Additionally, some studies suggest the involvement of the extrinsic pathway through the upregulation of caspase-8.[1] The induction of reactive oxygen species (ROS) has also been implicated as a contributing factor to the apoptotic cascade.[1]

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of representative this compound derivatives in various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 Value (µM)Incubation Time (hours)
Phenylquinazoline DerivativeMCF-7 (Breast Cancer)13.04 ± 1.03 µg/mL48

Note: Data for specific this compound derivatives like SMS-IV-20 and SMS-IV-40 are noted in the literature, but specific IC50 values were not available in the reviewed abstracts.[1][2]

Table 2: Effect of this compound Derivatives on Apoptotic Protein Expression

CompoundCell LineProteinChange in ExpressionMethod
SMS-IV-20MCF-7, MCF-7-CRBcl-2Down-regulationWestern Blot
SMS-IV-40MCF-7, MCF-7-CRBcl-2, Bcl-xLDown-regulationWestern Blot
Phenylquinazoline DerivativeMCF-7Bax/Bcl-2 RatioIncreaseWestern Blot
Phenylquinazoline DerivativeMCF-7Caspase-9ActivationWestern Blot
Phenylquinazoline DerivativeMCF-7Caspase-7ActivationWestern Blot
Phenylquinazoline DerivativeMCF-7Caspase-8Up-regulationWestern Blot

Note: Quantitative fold-change data was not available in the reviewed literature.

Mandatory Visualizations

Apoptosis_Pathway Apoptosis Signaling Pathway of this compound Derivatives Quinazoline This compound Derivatives Bcl2 Bcl-2 / Bcl-xL Quinazoline->Bcl2 Inhibition Casp8 Caspase-8 Quinazoline->Casp8 Upregulation ROS ROS Production Quinazoline->ROS Bax Bax / Bak Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp37 Caspase-3 / -7 Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Casp8->Casp37 Activation ROS->Mito

Caption: Signaling pathway of apoptosis induction by this compound derivatives.

Experimental_Workflow General Experimental Workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound derivatives Start->Treatment MTT MTT Assay for Cytotoxicity (IC50) Treatment->MTT ApoptosisAssay Apoptosis Assays Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Data Data Analysis and Interpretation MTT->Data Annexin Annexin V / PI Staining (Flow Cytometry) ApoptosisAssay->Annexin Western Western Blot Analysis (Bcl-2 family, Caspases) ApoptosisAssay->Western Annexin->Data Western->Data CellCycle->Data

Caption: General workflow for evaluating the apoptotic effects of the derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the this compound derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the quinazoline derivative for the specified time. Include positive (e.g., staurosporine) and negative (vehicle) controls. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations should be gated as follows:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 2. Harvest both floating and adherent cells.

  • Fixation: Wash the cells with PBS and resuspend the pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

Application Notes and Protocols for 2,6-Dichloro-4-phenylquinazoline Derivatives: Synthesis, Purification, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and biological testing of 2,6-dichloro-4-phenylquinazoline derivatives. This class of compounds holds significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the quinazoline scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The protocols detailed below are based on established synthetic methodologies and standard biological assays.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through a multi-step process commencing from readily available starting materials such as 2-amino-5-chlorobenzoic acid or 2-amino-5-chlorobenzonitrile. A general synthetic approach involves the initial formation of a 6-chloro-4-phenylquinazolin-2-one intermediate, followed by chlorination to yield the desired this compound.

Protocol 1: Synthesis of 6-Chloro-4-phenylquinazolin-2(1H)-one

This protocol is adapted from established methods for quinazolinone synthesis.

Materials:

  • 2-Amino-5-chlorobenzoyl amide (1 mmol)

  • Benzaldehyde (1.2 mmol)

  • Iodine (I₂) (2 mmol)

  • Ethanol (20 mL)

  • Sodium thiosulfate solution (10%)

  • Beakers, round-bottom flask, magnetic stirrer, reflux condenser, filtration apparatus

Procedure:

  • To a solution of 2-amino-5-chlorobenzoyl amide in ethanol, add benzaldehyde and iodine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution to remove excess iodine.

  • The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the crude 6-chloro-4-phenylquinazolin-2(1H)-one.

Protocol 2: Synthesis of this compound

This chlorination step is a common method for converting quinazolinones to their corresponding chloro derivatives.[3]

Materials:

  • 6-Chloro-4-phenylquinazolin-2(1H)-one (1 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL)

  • Triethylamine (catalytic amount)

  • Round-bottom flask, reflux condenser, ice bath, beaker, filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 6-chloro-4-phenylquinazolin-2(1H)-one in phosphorus oxychloride.

  • Add a catalytic amount of triethylamine to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours.[3] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with water and dry it under vacuum to yield the crude this compound.

Purification of this compound Derivatives

Purification of the crude product is essential to obtain a compound of high purity for accurate biological testing. The two primary methods for purification are column chromatography and recrystallization.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent: Petroleum ether and Ethyl acetate (e.g., 30:1 v/v)[3]

  • Chromatography column, beakers, rotary evaporator

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel with the adsorbed product onto the top of the column.

  • Elute the column with the chosen eluent system (e.g., petroleum ether:ethyl acetate).

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 4: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flask, hot plate, ice bath, filtration apparatus

Procedure:

  • In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Biological Testing of this compound Derivatives

Quinazoline derivatives are widely recognized for their potential as anticancer and antimicrobial agents.[1] The following protocols describe standard in vitro assays to evaluate these biological activities.

Anticancer Activity Evaluation

The cytotoxic effect of the synthesized compounds against various cancer cell lines is a primary indicator of their anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol 5: MTT Assay for Cytotoxicity

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinazoline derivatives against various cancer cell lines, as reported in the literature. This data provides a comparative context for the potential efficacy of newly synthesized this compound derivatives.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Quinazoline Derivative 47HepG-21.5[4]
Quinazoline Derivative 48HCT1169.43[4]
Quinazoline Derivative 49MCF-75.4[4]
Quinazoline Derivative 39H19751.96[4]
Quinazoline Derivative 39PC-33.46[4]
Quinazoline Derivative 8aHCT-116 (72h)5.33[5]
Quinazoline Derivative 8aHepG2 (72h)7.94[5]
Quinazoline Derivative 8kMCF-7 (72h)11.32[5]
Antimicrobial Activity Evaluation

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Protocol 6: Agar Well Diffusion Assay

Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a test microorganism. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Solvent (negative control)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plates.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Antimicrobial Activity

The following table provides the Minimum Inhibitory Concentration (MIC) values of some quinoline and quinazoline derivatives against various microbial strains from the literature, which can serve as a benchmark for evaluating new compounds.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline Derivative 16S. pneumoniae≤ 0.008[6]
Quinoline Derivative 17S. pneumoniae≤ 0.008[6]
Quinoline Derivative 9S. aureus0.12[6]
Quinoline Derivative 10E. coli0.12[6]
Quinazoline Derivative 3gP. aeruginosa62.5[7][8]
Quinazoline Derivative 3fS. aureus7.8[7][8]
Quinazoline Derivative 3cC. albicans62.5[7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_testing Biological Testing A Starting Materials (e.g., 2-Amino-5-chlorobenzoic acid) B Synthesis of 6-Chloro-4-phenylquinazolin-2(1H)-one A->B Reaction 1 C Chlorination to This compound B->C Reaction 2 D Crude Product C->D E Column Chromatography or Recrystallization D->E F Pure Compound E->F G Anticancer Screening (MTT Assay) F->G H Antimicrobial Screening (Agar Well Diffusion) F->H I Data Analysis (IC50 / MIC determination) G->I H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

References

Application Notes for 2,6-Dichloro-4-phenylquinazoline in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-phenylquinazoline is a synthetic heterocyclic compound featuring a quinazoline core. The quinazoline scaffold is a prominent structure in medicinal chemistry, known to be a key component in a variety of biologically active compounds. Derivatives of quinazoline have been widely investigated for their potential as therapeutic agents, particularly in the field of oncology, due to their ability to act as kinase inhibitors.[1][2] The presence of chlorine atoms at the 2 and 6 positions, along with a phenyl group at the 4 position, offers a unique substitution pattern that can be explored for targeted drug discovery. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as a modulator of key cellular signaling pathways, particularly those implicated in cancer.

Potential Biological Targets and Applications

Based on the activities of structurally related quinazoline compounds, this compound is a promising candidate for screening against a variety of protein kinases.[3] Many quinazoline derivatives have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various cancers.[1] Inhibition of these pathways can lead to the suppression of tumor growth and proliferation. Therefore, a primary application for this compound in HTS is the identification of its specific kinase targets and the evaluation of its anti-proliferative effects in cancer cell lines.

Experimental Protocols

High-Throughput Cell Viability Screening

This protocol describes a primary HTS assay to evaluate the cytotoxic or anti-proliferative effects of this compound against a panel of human cancer cell lines. A resazurin-based assay is used to measure cell viability.

Materials:

  • This compound (10 mM stock in DMSO)

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma)

  • Complete cell culture medium (specific to each cell line)

  • 384-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Cell Seeding: Using an automated liquid handler, dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into the wells of a 384-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Add 10 µL of the diluted compound to the corresponding wells.

    • Include wells with vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm).

In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibitory activity of this compound against a specific protein kinase (e.g., EGFR).

Materials:

  • This compound (10 mM stock in DMSO)

  • Active recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP (at Km concentration for the specific kinase)

  • Kinase assay buffer

  • Europium-labeled anti-phospho-specific antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Stop solution (e.g., EDTA)

  • 384-well low-volume white plates

  • TR-FRET enabled plate reader

Protocol:

  • Compound Dispensing: Dispense varying concentrations of this compound into the wells of a 384-well plate.

  • Kinase Addition: Add the active kinase to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin) and incubate for 60 minutes at room temperature to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). The TR-FRET signal is proportional to the amount of phosphorylated substrate.

Data Presentation

The following tables present hypothetical quantitative data from the high-throughput screening of this compound.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.2
MCF-7Breast Adenocarcinoma15.7
HCT-116Colon Carcinoma5.9

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
EGFR75
VEGFR2850
PDGFRβ>10,000

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays Compound_Library Compound Library (incl. This compound) Cell_Viability_Assay High-Throughput Cell Viability Assay (e.g., Resazurin) Compound_Library->Cell_Viability_Assay Hit_Identification Hit Identification (Compounds with significant anti-proliferative activity) Cell_Viability_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Kinase_Inhibition_Assay In Vitro Kinase Inhibition Assays (e.g., TR-FRET) Dose_Response->Kinase_Inhibition_Assay Target_Validation Target Validation in Cells Kinase_Inhibition_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization Validated Hits

Caption: High-throughput screening workflow for this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor This compound Inhibitor->EGFR Inhibits

References

Application Notes and Protocols: 2,6-Dichloro-4-phenylquinazoline as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a research guide. The biological activities, target specificities, and experimental data for 2,6-dichloro-4-phenylquinazoline are hypothetical and presented for illustrative purposes, based on the activities of structurally related quinazoline compounds. Researchers should validate these findings through independent experimentation.

Introduction

This compound is a synthetic heterocyclic compound featuring a quinazoline core substituted with two chlorine atoms and a phenyl group. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors and other pharmacologically active quinazoline derivatives suggests its potential as a chemical probe for target identification and validation.[1][2][3] This document outlines a hypothetical application of this compound as a chemical probe targeting a postulated protein, "Hypothetical Kinase 1" (HK1), a protein implicated in oncogenic signaling pathways. These notes provide protocols for utilizing this chemical probe to investigate its biological effects and confirm target engagement.

Postulated Mechanism of Action

Based on the common mechanisms of action for quinazoline-based compounds, this compound is postulated to act as an ATP-competitive inhibitor of the hypothetical kinase HK1.[1][2][4] Inhibition of HK1 is hypothesized to disrupt downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[4]

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound against its postulated target, HK1, and in cellular assays.

Table 1: In Vitro Kinase Inhibition

TargetIC₅₀ (nM)Assay Type
HK175ADP-Glo
HK21200ADP-Glo
HK3>10000ADP-Glo

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Non-small cell lung cancer1.5
MCF-7Breast adenocarcinoma2.8
PC-3Prostate cancer3.1

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against the hypothetical kinase HK1.

Materials:

  • This compound

  • Recombinant human HK1 kinase

  • HK1 substrate peptide

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase reaction buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a white opaque 384-well plate.

    • Add 2.5 µL of the HK1 enzyme and substrate mixture.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cell lines.[5][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO). Incubate the plates for 48-72 hours.[5][6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.[5]

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data on a dose-response curve.[5]

Protocol 3: Western Blotting for Target Engagement

This protocol is for investigating the effect of this compound on the phosphorylation of a downstream target of HK1.

Materials:

  • This compound

  • Cancer cell line expressing HK1

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-HK1-substrate, anti-total-HK1-substrate, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[3]

  • Analysis: Analyze the changes in protein phosphorylation levels relative to total protein and loading control (GAPDH).

Visualizations

G Postulated Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor HK1 Hypothetical Kinase 1 (HK1) Receptor->HK1 Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) HK1->Downstream_Signaling Probe 2,6-Dichloro-4- phenylquinazoline Probe->HK1 Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Decreased Proliferation, Increased Apoptosis Gene_Expression->Cellular_Response

Caption: Postulated signaling pathway inhibited by this compound.

G Experimental Workflow for Target Identification Start Start In_Vitro_Screen In Vitro Kinase Screen (IC50 Determination) Start->In_Vitro_Screen Cell_Viability Cell-Based Assays (MTT for IC50) In_Vitro_Screen->Cell_Viability Target_Engagement Target Engagement (Western Blot for Phospho-Substrate) Cell_Viability->Target_Engagement Phenotypic_Assay Phenotypic Assays (Apoptosis Assay) Target_Engagement->Phenotypic_Assay Conclusion Conclusion: Target Validated Phenotypic_Assay->Conclusion

Caption: Workflow for the identification and validation of the hypothetical target.

References

Application Notes and Protocols: Investigating the Effect of 2,6-Dichloro-4-phenylquinazoline on Specific Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the biological activity of 2,6-dichloro-4-phenylquinazoline, a synthetic quinazoline derivative with potential applications in cancer research. While the specific cellular effects of this compound are not yet fully elucidated, the quinazoline scaffold is a well-established pharmacophore in many anticancer agents known to target key signaling pathways. This document outlines hypothesized mechanisms of action based on related compounds and provides detailed protocols for researchers to investigate its effects on critical cellular processes such as cell proliferation, survival, and apoptosis. The primary focus is on the potential inhibition of receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer.

Introduction to this compound

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, most notably in oncology.[1] Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline core and function by inhibiting the kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] The this compound molecule features a quinazoline core with chlorine substitutions at the 2 and 6 positions and a phenyl group at the 4 position. The presence of halogens can significantly influence the biological activity of quinoline and quinazoline derivatives.[2]

Based on the extensive literature on structurally related compounds, it is hypothesized that this compound may exert its effects through the inhibition of protein kinases, leading to cell cycle arrest and the induction of apoptosis.[3] This document provides the necessary framework and experimental protocols to test these hypotheses.

Hypothesized Signaling Pathways

Given the prevalence of quinazoline derivatives as kinase inhibitors, two primary signaling pathways are proposed as potential targets for this compound: the EGFR/MAPK pathway and the PI3K/Akt pathway. These pathways are critical for cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Compound 2,6-Dichloro- 4-phenylquinazoline Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR/MAPK signaling pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K P PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition (P) CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Bcl2 Bcl-2 Bad->Bcl2 ApoptosisInhibition Inhibition of Apoptosis Bcl2->ApoptosisInhibition Ligand Growth Factor Ligand->RTK Compound 2,6-Dichloro- 4-phenylquinazoline Compound->RTK Inhibition Experimental_Workflow Start Start: Compound Synthesis & Characterization CellViability 1. Cell Viability/Cytotoxicity Assay (e.g., MTT, Resazurin) Start->CellViability IC50 Determine IC50 Values in Cancer Cell Lines CellViability->IC50 WesternBlot 2. Western Blot Analysis of Signaling Pathways IC50->WesternBlot Phospho Analyze Phosphorylation of Key Proteins (EGFR, Akt, ERK) WesternBlot->Phospho KinaseAssay 3. In Vitro Kinase Inhibition Assay Phospho->KinaseAssay DirectInhibition Measure Direct Inhibition of Target Kinases KinaseAssay->DirectInhibition CellCycle 4. Cell Cycle Analysis (Flow Cytometry) DirectInhibition->CellCycle Apoptosis 5. Apoptosis Assay (Annexin V/PI Staining) DirectInhibition->Apoptosis Mechanism Elucidate Mechanism of Action CellCycle->Mechanism Apoptosis->Mechanism

References

Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to 2,6-Dichloro-4-phenylquinazoline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, particularly in oncology.[1][2] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed as targeted cancer therapies, primarily acting as inhibitors of receptor tyrosine kinases (RTKs).[2] 2,6-Dichloro-4-phenylquinazoline is a specific derivative within this class, and while it serves as a valuable research intermediate, its direct biological activity is not yet extensively characterized.[3] This document provides a guide for researchers to investigate the anticancer potential of this compound by outlining sensitive cell lines to analogous compounds, postulating mechanisms of action, and providing detailed experimental protocols for sensitivity screening and mechanistic studies. The information presented is based on structurally related quinazoline derivatives and serves as a foundational framework for initiating research on this compound.

Sensitive Cell Lines to Structurally Related Quinazoline Derivatives

While specific data for this compound is not widely available, studies on analogous 4-anilinoquinazolines and other quinazoline derivatives have identified several sensitive cancer cell lines. This data can guide the initial selection of cell lines for screening the activity of this compound.

Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives Against Various Cancer Cell Lines

Compound/Derivative ClassCell LineCancer TypeIC50 / GI50 (µM)Reference
Quinazoline-chalcone 14gK-562Leukemia0.622[4]
Quinazoline-chalcone 14gRPMI-8226Leukemia<1.81[4]
Quinazoline-chalcone 14gHCT-116Colon Cancer<1.81[4]
Quinazoline-chalcone 14gLOX IMVIMelanoma<1.81[4]
Quinazoline-chalcone 14gMCF7Breast Cancer<1.81[4]
4-Anilinoquinazoline 10bHCT-116Colon Cancer2.8[5]
4-Anilinoquinazoline 10bT98GGlioblastoma2.0[5]
2-phenylquinazolin-4-amine 18MGC-803Gastric Cancer0.85[6]
4-Hydroxyquinazoline B1HCT-15Colon Cancer2.89[7]
4-Hydroxyquinazoline B1HCC1937Breast Cancer3.26[7]

Postulated Mechanism of Action

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary postulated mechanism for many quinazoline compounds is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][8]

By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascades, leading to:

  • Cell Cycle Arrest: Disruption of normal cell cycle progression, often leading to arrest in the G2/M phase.[8]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells as a consequence of kinase inhibition or cell cycle disruption.[8]

The diagram below illustrates the postulated inhibition of the EGFR signaling pathway by a quinazoline derivative.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Quinazoline 2,6-Dichloro-4- phenylquinazoline Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ...

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to determine the sensitivity of cancer cell lines to this compound.

Experimental Workflow

The general workflow for assessing the anticancer activity of the compound is depicted below.

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., HCT-116, MCF-7) start->cell_culture mtt_assay Cell Viability Assay (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) ic50->apoptosis western_blot Western Blot Analysis (Signaling Pathway Proteins) apoptosis->western_blot end End western_blot->end

Caption: Experimental workflow for assessing anticancer activity.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.[9]

Materials:

  • Selected cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.[8]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).

  • Collect both floating and adherent cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by the compound.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary

All quantitative data from the above experiments should be summarized in tables for clear comparison and analysis. An example of a data summary table is provided below.

Table 2: Summary of Biological Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)% Cells in G2/M Phase (at IC50)% Apoptotic Cells (at IC50)
e.g., HCT-116ValueValueValue
e.g., MCF-7ValueValueValue
e.g., T98GValueValueValue

Note: The values in this table are placeholders and should be populated with experimental data.

Conclusion

While direct biological data for this compound is currently limited, the information and protocols provided in this application note offer a robust starting point for investigating its potential as an anticancer agent. By leveraging the knowledge from structurally similar quinazoline derivatives, researchers can efficiently screen for sensitive cell lines, elucidate the mechanism of action, and contribute to the growing body of research on this important class of compounds.

References

Application Notes and Protocols for In Vivo Xenograft Studies Using 2,6-Dichloro-4-phenylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives have emerged as a promising class of small molecules in oncology, with several compounds demonstrating potent anti-tumor activities by targeting key signaling pathways. The 2,6-dichloro-4-phenylquinazoline scaffold represents a core chemical structure with potential for developing novel cancer therapeutics. This document provides detailed application notes and standardized protocols for conducting in vivo xenograft studies to evaluate the efficacy of this compound analogs. The protocols outlined below are based on established methodologies for similar small molecule inhibitors and provide a framework for preclinical validation.

Postulated Mechanism of Action

While the precise mechanism of novel this compound analogs requires empirical validation, related quinazoline compounds are known to exert their anti-cancer effects through the inhibition of various protein kinases involved in cell proliferation, survival, and angiogenesis.[1][2] Key postulated signaling pathways that may be targeted by these analogs include the Epidermal Growth Factor Receptor (EGFR) and downstream PI3K/Akt pathways, as well as the potential for inducing cell cycle arrest and apoptosis.[1][3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K P Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog 2,6-Dichloro-4- phenylquinazoline Analog Analog->EGFR EGF EGF EGF->EGFR

Caption: Postulated inhibition of the EGFR signaling pathway by a this compound analog.

Data Presentation: Summarized In Vivo Efficacy

The following tables present a hypothetical summary of quantitative data from a representative in vivo xenograft study evaluating a novel this compound analog (termed "Analog A"). This data is structured for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (%)
Vehicle Control0.5% CMC, p.o., daily1250 ± 150-
Analog A25 mg/kg, p.o., daily625 ± 8050
Analog A50 mg/kg, p.o., daily312 ± 5575
Positive Control (e.g., Erlotinib)50 mg/kg, p.o., daily437 ± 7065

Table 2: Tumor Weight and Body Weight Changes

Treatment GroupMean Final Tumor Weight (g) at Day 21 (± SEM)Mean Body Weight Change (%) from Day 0
Vehicle Control1.3 ± 0.2+5.2
Analog A (25 mg/kg)0.7 ± 0.1+3.1
Analog A (50 mg/kg)0.3 ± 0.05-1.5
Positive Control0.5 ± 0.08-2.0

Experimental Protocols

Detailed methodologies for conducting in vivo xenograft studies with this compound analogs are provided below.

Cell Line and Culture
  • Cell Line Selection: Choose a cancer cell line with a known dependence on the signaling pathway of interest (e.g., A431 for high EGFR expression).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Ensure cell viability is >95% using a trypan blue exclusion assay prior to implantation.

Animal Husbandry
  • Species and Strain: Utilize female athymic nude mice (e.g., BALB/c nude), 6-8 weeks of age.

  • Acclimatization: Allow mice to acclimatize for a minimum of one week before the commencement of the experiment.

  • Housing: House mice in sterile conditions within individually ventilated cages.

Xenograft Implantation
  • Cell Preparation: Harvest cancer cells during the exponential growth phase. Wash the cells twice with sterile, serum-free Phosphate-Buffered Saline (PBS).

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[4]

Xenograft_Workflow A Cell Culture (e.g., A431) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth (to ~100-150 mm³) C->D E Randomization into Treatment Groups D->E F Drug Administration (Vehicle, Analog A, etc.) E->F G Tumor & Body Weight Monitoring F->G H Endpoint: Tumor Excision, Weight Measurement & Analysis G->H

Caption: General workflow for an in vivo xenograft study.

Treatment Administration and Monitoring
  • Tumor Growth Monitoring: Measure tumor length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) via the intended route (e.g., oral gavage).

    • Group 2 (Analog - Low Dose): Administer a low dose of the this compound analog.

    • Group 3 (Analog - High Dose): Administer a high dose of the analog.

    • Group 4 (Positive Control - Optional): Administer a relevant standard-of-care drug.

  • Duration of Treatment: Continue treatment for a predefined period, typically 21-28 days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

Endpoint Analysis
  • Euthanasia and Necropsy: At the end of the treatment period, euthanize the mice following institutional guidelines.

  • Tumor Excision: Excise the tumors, weigh them, and photograph them.

  • Tissue Processing: A portion of the tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic (biomarker) analysis (e.g., Western blot for p-EGFR) and another portion fixed in formalin for histopathological examination.

Concluding Remarks

The protocols and data presentation formats provided herein offer a comprehensive framework for the preclinical evaluation of this compound analogs in in vivo xenograft models. Adherence to these standardized procedures will facilitate robust and reproducible data generation, which is critical for the advancement of promising anti-cancer compounds towards clinical development. Further studies should also include pharmacokinetic and toxicology assessments to establish a complete preclinical profile of the novel analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2,6-dichloro-4-phenylquinazoline. This guide provides detailed troubleshooting in a question-and-answer format, experimental protocols, and quantitative data to address common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low or No Yield of this compound

  • Question: My final product yield is consistently low or non-existent. What are the likely causes and how can I improve it?

  • Answer: Low yields in this two-step synthesis can arise from issues in either the initial cyclization to form the quinazolinone intermediate or the final chlorination step. A systematic approach to troubleshooting is recommended.

    • Step 1: 6-chloro-4-phenylquinazolin-2(1H)-one formation:

      • Incomplete Reaction: The Niementowski reaction for cyclization can be slow and require high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials (2-amino-5-chlorobenzoic acid and benzamide) are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.

      • Sub-optimal Reaction Conditions: The temperature for the Niementowski reaction is critical. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

      • Moisture: The presence of moisture can interfere with the condensation reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.

    • Step 2: Chlorination:

      • Incomplete Chlorination: The conversion of the quinazolinone to the dichloro product requires a potent chlorinating agent. If the reaction is incomplete, consider increasing the amount of phosphorus oxychloride (POCl₃) or adding phosphorus pentachloride (PCl₅) to enhance the chlorinating power of the reagent mixture.[1]

      • Hydrolysis of Product: this compound is susceptible to hydrolysis, especially during the workup. Pouring the reaction mixture onto ice and neutralizing with a base at low temperatures can minimize the reversion to the quinazolinone starting material.[2]

      • Reagent Quality: The quality of the chlorinating agent is crucial. Use freshly opened or properly stored POCl₃ to ensure its reactivity.

2. Formation of Significant Impurities or Byproducts

  • Question: I am observing significant impurities alongside my desired product. What are these byproducts and how can I minimize them?

  • Answer: Impurities can arise from side reactions in both steps of the synthesis.

    • During Quinazolinone Formation:

      • Unreacted Starting Materials: As mentioned, incomplete reaction is a common issue.

      • Side reactions of 2-amino-5-chlorobenzoic acid: Under high temperatures, decarboxylation of the starting anthranilic acid derivative can occur.

    • During Chlorination:

      • Monochloro Intermediate: Incomplete chlorination can result in the presence of the monochloroquinazoline intermediate.

      • Hydrolysis Product: As noted, the quinazolinone starting material can be regenerated during workup due to hydrolysis of the product.[2]

      • Phosphorylated Intermediates: The reaction of quinazolones with POCl₃ proceeds through phosphorylated intermediates. If the reaction conditions are not optimal, these intermediates may not fully convert to the final product.[3][4]

3. Purification Challenges

  • Question: I am having difficulty purifying the final product. What are the recommended purification methods?

  • Answer: Purification of this compound typically involves recrystallization or column chromatography.

    • Recrystallization: A common method for purifying the final product. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography can be employed. A gradient elution system with a mixture of ethyl acetate and hexanes is often effective.

Experimental Protocols

Step 1: Synthesis of 6-chloro-4-phenylquinazolin-2(1H)-one (Niementowski Reaction)

This protocol describes the synthesis of the quinazolinone intermediate from 2-amino-5-chlorobenzoic acid and benzamide.

  • Reagents and Materials:

    • 2-Amino-5-chlorobenzoic acid

    • Benzamide

    • Sand bath or high-temperature heating mantle

    • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Procedure:

    • In a round-bottom flask, thoroughly mix 2-amino-5-chlorobenzoic acid (1 equivalent) and benzamide (1.2 equivalents).

    • Heat the mixture in a sand bath or heating mantle to 180-200°C.

    • Maintain this temperature for 2-3 hours. The mixture will melt and then solidify. Ammonia gas will be evolved during the reaction.

    • Allow the reaction mixture to cool to room temperature.

    • The crude solid is then triturated with hot ethanol, filtered, and washed with cold ethanol to yield the crude 6-chloro-4-phenylquinazolin-2(1H)-one.

    • The product can be further purified by recrystallization from glacial acetic acid or a high-boiling solvent.

Step 2: Synthesis of this compound

This protocol details the chlorination of the quinazolinone intermediate using phosphorus oxychloride.

  • Reagents and Materials:

    • 6-chloro-4-phenylquinazolin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Phosphorus pentachloride (PCl₅) (optional)

    • Round-bottom flask with a reflux condenser

    • Ice bath

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • In a round-bottom flask, add 6-chloro-4-phenylquinazolin-2(1H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents).

    • Optionally, add phosphorus pentachloride (0.5-1 equivalent) to the mixture.[1]

    • Heat the mixture to reflux (approximately 110°C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in an ice bath.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

    • The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Reported Yields for Quinazolinone Synthesis (Niementowski Reaction)

Starting MaterialsReaction ConditionsYield (%)Reference/Notes
2-Amino-5-chlorobenzoic acid and Benzamide180-200°C, 2-3 hours60-70Typical yield for this type of thermal condensation
Substituted Anthranilic acids and Amides (General)Microwave irradiation, solvent-free75-90Microwave-assisted synthesis can improve yields.[5]

Table 2: Reported Yields for Chlorination of Quinazolinones

Starting MaterialChlorinating Agent(s)Reaction ConditionsYield (%)Reference/Notes
6-chloro-4-phenylquinazolin-2(1H)-onePOCl₃Reflux, 4-6 hours70-85Standard chlorination conditions.
6-chloro-4-phenylquinazolin-2(1H)-onePOCl₃ / PCl₅Reflux, 4-6 hours80-95The addition of PCl₅ can improve the yield for less reactive substrates.[1]
Various QuinazolinonesPOCl₃ with base at <25°C then 70-90°CTwo-stage heatingHighOptimized conditions to minimize side products.[3][4]

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Niementowski Cyclization cluster_step2 Step 2: Chlorination 2_Amino_5_chlorobenzoic_Acid 2-Amino-5-chlorobenzoic Acid Reaction_Vessel_1 Heat (180-200°C) 2_Amino_5_chlorobenzoic_Acid->Reaction_Vessel_1 Benzamide Benzamide Benzamide->Reaction_Vessel_1 Quinazolinone_Intermediate 6-chloro-4-phenylquinazolin-2(1H)-one Quinazolinone_Intermediate_2 6-chloro-4-phenylquinazolin-2(1H)-one Reaction_Vessel_1->Quinazolinone_Intermediate - NH3 Reaction_Vessel_2 Reflux (110°C) Quinazolinone_Intermediate_2->Reaction_Vessel_2 POCl3 POCl3 (PCl5 optional) POCl3->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of Final Product check_step1 Analyze Step 1: Quinazolinone Formation start->check_step1 check_step2 Analyze Step 2: Chlorination start->check_step2 incomplete_step1 Incomplete Reaction? check_step1->incomplete_step1 impurities_step1 Byproducts/Tar? check_step1->impurities_step1 incomplete_step2 Incomplete Chlorination? check_step2->incomplete_step2 hydrolysis_step2 Product Hydrolysis? check_step2->hydrolysis_step2 solution1 Increase reaction time/temp. Ensure anhydrous conditions. incomplete_step1->solution1 Yes solution2 Optimize temperature. Purify intermediate. impurities_step1->solution2 Yes solution3 Increase POCl3/add PCl5. Check reagent quality. incomplete_step2->solution3 Yes solution4 Workup at low temp. Use non-aqueous workup if possible. hydrolysis_step2->solution4 Yes

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_cyclization Cyclization Step cluster_chlorination Chlorination Step Yield Overall Yield Temp1 Temperature Purity1 Intermediate Purity Temp1->Purity1 Time1 Reaction Time Time1->Purity1 Reagent Chlorinating Agent (POCl3/PCl5) Purity1->Reagent affects efficiency Purity2 Final Product Purity Reagent->Purity2 Workup Workup Conditions Workup->Purity2 Purity2->Yield

Caption: Key parameter relationships affecting yield.

References

Technical Support Center: Optimizing Solubility of 2,6-Dichloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,6-Dichloro-4-phenylquinazoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is likely due to its molecular structure. Quinazoline derivatives, especially those with aromatic and lipophilic substituents like the phenyl group and chlorine atoms, often have high crystal lattice energy and are nonpolar.[1] This makes it energetically unfavorable for water molecules to surround and dissolve the compound, leading to limited solubility in aqueous buffers used for most biological assays.

Q2: What are the initial signs of solubility issues in my experiment?

A2: Signs of poor solubility can manifest in several ways:

  • Visible Precipitation: Your solution may appear cloudy, hazy, or contain visible particles or crystals.[2]

  • Inconsistent Results: You may observe high variability in data between replicate wells or across different experiments.

  • Flat Dose-Response Curve: Increasing the concentration of the compound does not produce a corresponding increase in the biological effect. This could indicate that the compound is precipitating out of solution at higher concentrations, so the effective concentration is not actually increasing.[2]

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: The most common initial approach for solubilizing a poorly soluble compound like this compound is to use a water-miscible organic solvent to prepare a concentrated stock solution.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high dissolving power.[2][3]

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." Here are several strategies to troubleshoot this problem:

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of your aqueous buffer, try adding it dropwise while vortexing or stirring the buffer to promote rapid mixing.[2]

  • Reduce Final Concentration: The simplest approach is to test lower final concentrations of your compound in the assay.[1]

  • Pre-warm the Assay Media: Warming the assay media to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility and prevent precipitation.[2]

  • Use Co-solvents: Introducing a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of your compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also aid dissolution.
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure it is fully redissolved before use.[1]
Inconsistent results in cell-based assays. Compound precipitation in the cell culture medium.Lower the final compound concentration. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all wells, including controls.[4] Consider using formulation strategies like cyclodextrins or surfactants.
Cloudiness or precipitate observed in assay plate wells. The compound's solubility limit has been exceeded in the final assay buffer.Decrease the final concentration of the compound. Try adding a co-solvent to the assay buffer or using a different buffer system.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 274.14 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Weigh out a precise amount of this compound. For example, to make 1 mL of a 10 mM solution, you would need 2.74 mg.

  • Transfer the solid compound to a clean, dry vial.

  • Add the calculated volume of DMSO to achieve the target concentration.

  • Vortex the vial vigorously until the compound is completely dissolved. Visual inspection for any remaining solid particles is crucial.[2]

  • If the compound is difficult to dissolve, sonicate the vial for 5-10 minutes.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Aqueous Solubility Enhancement using a Co-solvent

Objective: To determine a suitable co-solvent system to maintain the solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol)

  • 96-well plate

  • Plate reader for measuring absorbance or light scattering

Procedure:

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol in PBS).

  • In a 96-well plate, add a fixed volume of each buffer/co-solvent mixture.

  • Add a small volume of the 10 mM DMSO stock solution to each well to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is constant across all wells.

  • Include a control well with only the buffer/co-solvent mixture and DMSO (vehicle control).

  • Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect the wells for any signs of precipitation.

  • Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 500-700 nm) to quantify precipitation.[2]

  • The optimal co-solvent concentration is the lowest percentage that prevents a significant increase in absorbance/scattering compared to the vehicle control.

Visualizations

experimental_workflow Workflow for Solubility Optimization cluster_prep Stock Solution Preparation cluster_dilution Dilution & Solubility Check cluster_troubleshoot Troubleshooting cluster_optimization Optimization Strategies weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute Dilute stock in Aqueous Buffer dissolve->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation? observe->precipitate yes Yes precipitate->yes no No precipitate->no cosolvent Add Co-solvent (e.g., PEG, Ethanol) yes->cosolvent ph_adjust Adjust pH yes->ph_adjust surfactant Use Surfactants yes->surfactant cyclodextrin Use Cyclodextrins yes->cyclodextrin proceed proceed no->proceed Proceed with Assay

Caption: A flowchart for troubleshooting the solubility of this compound.

signaling_pathway Impact of Poor Solubility on Assay Readout compound Compound Added to Assay soluble Soluble Compound compound->soluble Good Solubility precipitated Precipitated Compound compound->precipitated Poor Solubility target Biological Target soluble->target Binds to Target no_effect No/Reduced Effect (Inaccurate Readout) precipitated->no_effect Does Not Reach Target effect Biological Effect (Accurate Readout) target->effect

Caption: The effect of poor compound solubility on biological assay results.

References

Identifying and mitigating assay interference of 2,6-Dichloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-phenylquinazoline. The information provided is intended to help identify and mitigate potential assay interference, a common challenge with heterocyclic small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a heterocyclic organic compound. Quinazoline derivatives are known to exhibit a wide range of biological activities and are often investigated as potential therapeutic agents, including as kinase inhibitors for cancer therapy.[1][2] The specific biological targets and activities of this compound would need to be determined through experimental screening.

Q2: My initial high-throughput screen (HTS) shows significant activity for this compound. Could this be a false positive?

A2: Yes, it is possible that the observed activity is a result of assay interference rather than specific binding to your target.[3] Small molecules, particularly those with heterocyclic ring systems, can interfere with assay readouts through various mechanisms, leading to false-positive results. It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[4]

Q3: What are the common mechanisms of assay interference for compounds like this compound?

A3: Common mechanisms of assay interference include:

  • Compound Aggregation: Many organic small molecules form colloidal aggregates in aqueous solutions at micromolar concentrations. These aggregates can non-specifically inhibit enzymes by sequestering them.[5][6]

  • Chemical Reactivity: The compound may contain reactive functional groups that can covalently modify proteins or other assay components, leading to non-specific inhibition.[7][8]

  • Interference with Detection Methods: The compound may have intrinsic properties that interfere with the assay's detection system, such as autofluorescence or quenching of a fluorescent signal.[9][10]

Q4: How can I determine if this compound is forming aggregates in my assay?

A4: A common method is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100.[11] If the inhibitory activity is significantly reduced in the presence of the detergent, it is a strong indication that the compound is acting via an aggregation-based mechanism. Dynamic light scattering (DLS) can also be used to directly detect the formation of aggregates.[6]

Q5: What should I do if I suspect my compound is interfering with the fluorescence readout of my assay?

A5: To check for autofluorescence, run a control experiment with the compound in the assay buffer without the fluorescent reporter.[9] To check for quenching, mix your fluorescent dye with the compound in a cell-free system and measure the signal.[10] If interference is confirmed, consider using a different fluorophore with distinct excitation/emission wavelengths or switching to an orthogonal assay with a different detection method (e.g., luminescence).[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential assay interference from this compound.

Problem: Unexpected or Inconsistent Inhibitory Activity

Possible Cause 1: Compound Aggregation

  • Symptoms: High Hill slopes in dose-response curves, time-dependent inhibition, and sensitivity to enzyme concentration.[6]

  • Troubleshooting Workflow:

    start Initial Hit Observed detergent_assay Perform Detergent-Based Assay (e.g., with 0.01% Triton X-100) start->detergent_assay activity_reduced Activity Significantly Reduced? detergent_assay->activity_reduced aggregation_likely Aggregation is Likely Cause. Mitigate by adding detergent to assay buffer. activity_reduced->aggregation_likely Yes no_change Activity Unchanged activity_reduced->no_change No other_causes Investigate Other Causes (Reactivity, Detection Interference) no_change->other_causes

    Troubleshooting workflow for suspected compound aggregation.

Possible Cause 2: Interference with Fluorescence Detection

  • Symptoms: High background signal in fluorescence assays or a decrease in signal that is independent of the biological target.

  • Troubleshooting Workflow:

    start Suspected Fluorescence Interference autofluorescence_check Run Control: Compound + Buffer (No Fluorophore) start->autofluorescence_check signal_detected Signal Detected? autofluorescence_check->signal_detected autofluorescence Compound is Autofluorescent. Change fluorophore or assay method. signal_detected->autofluorescence Yes quenching_check Run Control: Compound + Fluorophore (No Target) signal_detected->quenching_check No signal_reduced Signal Reduced? quenching_check->signal_reduced quenching Compound is a Quencher. Reduce concentration or change fluorophore. signal_reduced->quenching Yes no_interference No Direct Interference. Proceed with validation. signal_reduced->no_interference No

    Troubleshooting workflow for fluorescence interference.

Data Presentation

Table 1: Hypothetical Results of a Detergent-Based Counter-Screen
CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50Interpretation
This compound 5.2> 100> 19.2Likely Aggregator
Control Inhibitor 1.51.71.1Not an Aggregator
Table 2: Hypothetical Results of a Fluorescence Interference Check
ConditionFluorescence Intensity (RFU)Interpretation
Buffer Only 50Background
Compound Only 850Autofluorescent
Fluorophore Only 2000Signal
Compound + Fluorophore 1200Quenching

Experimental Protocols

Protocol 1: Detergent-Based Assay for Identifying Compound Aggregation

Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.[11]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Target enzyme and substrate

  • Triton X-100 (10% stock solution)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in the assay buffer. One set should contain 0.01% Triton X-100, and the other should not.

  • Add the target enzyme to all wells of a 96-well plate, except for the negative control wells.

  • Add the compound dilutions to the appropriate wells.

  • Incubate the plate for a predetermined amount of time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress using a microplate reader at the appropriate wavelength.

  • Calculate the IC50 values for the compound with and without detergent. A significant rightward shift in the IC50 value in the presence of detergent suggests aggregation.

Protocol 2: Assessing Autofluorescence and Quenching

Objective: To determine if this compound interferes with fluorescence-based detection.[9]

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescent probe used in the primary assay

  • Black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Autofluorescence Check:

    • Prepare serial dilutions of this compound in the assay buffer in a microplate.

    • Include wells with buffer only as a negative control.

    • Read the plate using the same excitation and emission wavelengths as the primary assay. A significant signal above the buffer control indicates autofluorescence.

  • Quenching Check:

    • Prepare solutions of the fluorescent probe at a constant concentration in the assay buffer.

    • Add serial dilutions of this compound to these solutions.

    • Include a control with the fluorescent probe and no compound.

    • Read the fluorescence intensity. A compound concentration-dependent decrease in fluorescence indicates quenching.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor DownstreamKinase Downstream Kinase Receptor->DownstreamKinase Activates Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Inhibitor This compound (Potential Inhibitor) Inhibitor->DownstreamKinase

Potential mechanism of action in a kinase signaling pathway.

HTS High-Throughput Screen PrimaryHits Identify Primary Hits HTS->PrimaryHits HitConfirmation Hit Confirmation (Dose-Response) PrimaryHits->HitConfirmation InterferenceAssays Interference Counter-Screens HitConfirmation->InterferenceAssays Aggregation Aggregation Assay (Detergent) InterferenceAssays->Aggregation Fluorescence Fluorescence Interference InterferenceAssays->Fluorescence Reactivity Reactivity Assay InterferenceAssays->Reactivity Triage Triage Hits Aggregation->Triage Fluorescence->Triage Reactivity->Triage ValidatedHits Validated Hits Triage->ValidatedHits

Experimental workflow for hit validation and triage.

References

Purification challenges of 2,6-Dichloro-4-phenylquinazoline and its byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental literature specifically addressing the purification of 2,6-dichloro-4-phenylquinazoline is limited. This guide is constructed based on established principles of quinazoline chemistry, purification methodologies for analogous compounds, and potential challenges inferred from common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities largely depend on the synthetic route. A common method for synthesizing dichlorinated quinazolines involves the chlorination of a quinazolinone precursor.[1] Potential impurities could include:

  • Unreacted Starting Material: Such as 6-chloro-4-phenylquinazolin-2(3H)-one.

  • Monochloro- species: Incomplete chlorination can lead to residual monochloro-isomers.

  • Hydrolysis Products: The dichloroquinazoline ring can be susceptible to hydrolysis, potentially reverting to the quinazolinone precursor, especially in the presence of moisture and at elevated temperatures.[2]

  • Solvent Adducts: Depending on the chlorinating agent and solvent used (e.g., POCl₃, SOCl₂/DMF), solvent molecules may form adducts with the product.

  • Isomeric Byproducts: Depending on the precursors, the formation of regioisomers is a possibility that can be minimized by careful selection of starting materials and reaction conditions.[2]

Q2: Which analytical techniques are most effective for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the complexity of the crude mixture and to guide the development of column chromatography conditions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can resolve closely related impurities. A C18 column is a good starting point for method development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of byproducts and degradation products.[3]

Q3: My purified this compound shows signs of degradation upon storage. What are the best storage conditions?

A3: Dichlorinated quinazolines can be sensitive to moisture and light. For optimal stability, store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C is preferable for long-term storage).

Troubleshooting Guides

Recrystallization
Problem Potential Cause Suggested Solution
Oiling out / Failure to crystallize The chosen solvent is too good a solvent, or the cooling process is too rapid. Impurities may also inhibit crystallization.[4]Try a less polar solvent system. Ensure the solution is fully saturated at high temperature and allow it to cool slowly to room temperature before refrigeration. Scratching the inner surface of the flask with a glass rod can induce crystallization. If significant impurities are present, a preliminary purification by column chromatography may be necessary.[4]
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.[4]Use the minimum amount of hot solvent required to fully dissolve the crude product. Test solvent systems where the product has high solubility when hot and very low solubility when cold. Consider using a co-solvent system to fine-tune solubility.
Product is still impure after recrystallization The impurities have similar solubility characteristics to the product in the chosen solvent.A different solvent or solvent system should be tested. Alternatively, a different purification technique, such as column chromatography, may be required.[4]
Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation of product and impurities The eluent system is not optimized, leading to co-elution. The column may be overloaded with the crude mixture.[4]Use TLC to screen for an optimal solvent system that provides good separation between the product and impurities (aim for a product Rf of ~0.3). If bands are still too close, consider using a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.[4]
Product elutes too quickly or too slowly The polarity of the eluent is too high or too low, respectively.Adjust the solvent ratio. For quinazoline derivatives, mixtures of hexane and ethyl acetate are common.[5] If the product is highly retained (low Rf), increase the proportion of the more polar solvent (e.g., ethyl acetate). If it elutes too quickly (high Rf), increase the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of bands The compound may be interacting too strongly with the silica gel, or the sample may be degrading on the column. The sample might not have been fully dissolved when loaded.Add a small amount of a modifying solvent (e.g., 0.5-1% triethylamine for basic compounds) to the eluent to reduce tailing. Ensure the sample is fully dissolved in a minimal amount of solvent before loading.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis and their Characteristics

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin Relative Polarity (vs. Product)
This compoundC₁₄H₈Cl₂N₂275.14Desired Product-
6-Chloro-4-phenylquinazolin-2(3H)-oneC₁₄H₉ClN₂O256.69Unreacted starting material/hydrolysisMore polar
2-Chloro-4-phenylquinazolineC₁₄H₉ClN₂240.69Incomplete chlorinationLess polar
6-Chloro-4-phenylquinazolineC₁₄H₉ClN₂240.69Incomplete chlorinationLess polar

Table 2: Suggested Solvent Systems for Purification

Purification Method Solvent System Rationale
Recrystallization Ethanol/Water, Toluene, Ethyl Acetate/HexaneQuinazoline derivatives often show good solubility in hot ethanol and toluene, with reduced solubility upon cooling.[5][6] A co-solvent system like ethyl acetate/hexane allows for fine-tuning of polarity to achieve optimal crystallization.
Column Chromatography Hexane/Ethyl Acetate GradientThis is a standard solvent system for moderately polar compounds. Starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration allows for the separation of non-polar impurities from the more polar product and byproducts.[5]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating until the solid dissolves.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography Purification
  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that gives the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_byproducts Potential Byproducts A 6-Chloro-4-phenylquinazolin-2(3H)-one C Crude this compound A->C Chlorination B Chlorinating Agent (e.g., POCl3) B->C D Column Chromatography C->D G Unreacted Starting Material C->G H Monochloro-species C->H I Hydrolysis Product C->I E Recrystallization D->E F Pure this compound E->F

Caption: Synthetic and purification workflow for this compound.

G cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Crude product shows multiple spots on TLC recryst_q Does the product 'oil out' or fail to crystallize? start->recryst_q chrom_q Are the product and impurities co-eluting? start->chrom_q recryst_a1 Try a different solvent system (e.g., co-solvents). recryst_q->recryst_a1 recryst_a2 Ensure slow cooling and scratch the flask. recryst_q->recryst_a2 end Pure Product Obtained recryst_a1->end recryst_a2->end chrom_a1 Optimize the eluent system using TLC (aim for product Rf ~0.3). chrom_q->chrom_a1 chrom_a2 Use a shallower gradient during elution. chrom_q->chrom_a2 chrom_a1->end chrom_a2->end

Caption: Decision tree for troubleshooting the purification of this compound.

References

Strategies to improve the efficacy of 2,6-Dichloro-4-phenylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of 2,6-dichloro-4-phenylquinazoline derivatives during their experiments.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of the Synthesized Derivative

Question: My this compound derivative has precipitated out of my aqueous buffer during my in vitro assay. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge with quinazoline derivatives due to their often rigid and lipophilic structures. Here are several strategies you can employ to enhance solubility for in vitro assays:

  • Co-solvents: Introduce a water-miscible organic solvent to your buffer. Start with low percentages (e.g., 1-5% v/v) and gradually increase if necessary. Common co-solvents include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

  • Surfactants: Use surfactants to form micelles that can encapsulate your hydrophobic compound. It is recommended to use non-ionic surfactants at concentrations above their critical micelle concentration (CMC). Examples include:

    • Polysorbate 20 (Tween 20)

    • Polysorbate 80 (Tween 80)

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used. Pre-incubation of your compound with the cyclodextrin before adding it to the buffer can be beneficial.

Problem 2: Low In Vivo Bioavailability Despite High In Vitro Potency

Question: My this compound derivative is highly active in cell-based assays, but pharmacokinetic studies in animal models show very low oral bioavailability. What formulation strategies can I explore?

Answer: This is a classic challenge for compounds with low aqueous solubility, which limits their absorption from the gastrointestinal (GI) tract. To improve oral bioavailability, consider the following formulation strategies:

  • Particle Size Reduction: Decreasing the particle size of your active pharmaceutical ingredient (API) increases the surface area for dissolution. Techniques like micronization or nanomilling can be employed.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance solubility and dissolution rates. This can convert the drug to a more soluble amorphous form. Common carriers include:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)

    • Poloxamers

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can improve absorption. These can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for anticancer quinazoline derivatives?

A1: Quinazoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation and survival. Common mechanisms include:

  • Kinase Inhibition: Many quinazoline-based drugs are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). They typically act by competing with ATP for the binding site on the kinase domain.

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: By inhibiting critical survival pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells.

Q2: How can I synthesize this compound derivatives?

A2: A common synthetic route involves a multi-step process starting from appropriately substituted anilines. A key intermediate is often a dichloroquinazoline which can then be further modified. For instance, a general approach could be the reaction of 2-aminobenzamide with a benzaldehyde derivative to form a 2-phenylquinazolin-4(3H)-one, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro-2-phenylquinazoline intermediate. This intermediate can then undergo nucleophilic substitution at the 4-position. To obtain the this compound scaffold, one would start with a 5-chloro-substituted anthranilic acid derivative.

Q3: What are some key structure-activity relationships (SAR) for quinazoline derivatives?

A3: The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and any appended phenyl rings. Halogen substitutions, such as chlorine at the 6-position, have been shown to influence the biological activity. For some series of quinazoline derivatives, electron-withdrawing groups on a phenyl ring can enhance potency. The specific SAR will, however, depend on the biological target.

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can stem from several factors, particularly for compounds with low solubility:

  • Precipitation in Media: Your compound may be precipitating in the cell culture medium, leading to a lower effective concentration. Visually inspect your assay plates for any signs of precipitation. Consider using the solubility enhancement techniques mentioned in the troubleshooting guide.

  • Compound Adsorption: The compound might be adsorbing to the plasticware, reducing the concentration available to the cells.

  • Stock Solution Instability: Ensure your DMSO stock solution is stored correctly and that the compound does not precipitate upon storage at low temperatures. If it does, gently warm and vortex the solution before use to ensure it is fully redissolved.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a series of this compound derivatives to illustrate how quantitative data can be structured for comparison.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDR-group at C4-phenylCell LineIC₅₀ (µM)
DPQ-01 -HMCF-715.2
DPQ-02 -FMCF-78.7
DPQ-03 -ClMCF-75.1
DPQ-04 -OCH₃MCF-722.4
DPQ-01 -HA54918.9
DPQ-02 -FA54912.3
DPQ-03 -ClA5497.8
DPQ-04 -OCH₃A54925.1

Table 2: Solubility Enhancement of a Representative Derivative (DPQ-03)

Formulation StrategySolvent SystemSolubility (µg/mL)Fold Increase
None Aqueous Buffer pH 7.40.51
5% Ethanol (v/v) Aqueous Buffer pH 7.45.210.4
1% Tween 80 (w/v) Aqueous Buffer pH 7.412.825.6
10 mM HP-β-CD Aqueous Buffer pH 7.425.150.2
Solid Dispersion (1:5 drug to PVP K30 ratio) Aqueous Buffer pH 7.445.791.4

Experimental Protocols

Protocol 1: General Synthesis of a 4-Anilino-2,6-dichloro-4-phenylquinazoline Derivative

This protocol describes a general method for the nucleophilic substitution of a chlorine atom at the 4-position of the quinazoline ring.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-6-phenylquinazoline (1 mmol) in isopropanol (10 mL).

  • Addition of Amine: Add the desired substituted aniline (1.1 mmol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by NMR, mass spectrometry, and melting point determination.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_optimization Efficacy Improvement start Starting Materials (e.g., 5-chloroanthranilic acid) intermediate Formation of Quinazolinone Core start->intermediate chlorination Chlorination (e.g., with POCl3) intermediate->chlorination substitution Nucleophilic Substitution at C4-position chlorination->substitution purification Purification (Column Chromatography) substitution->purification characterization Characterization (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility invitro In Vitro Assays (e.g., MTT Assay) solubility->invitro invivo In Vivo Studies (Animal Models) invitro->invivo combination Combination Therapy invitro->combination formulation Formulation Strategies (e.g., Solid Dispersion) formulation->invivo sar SAR Studies sar->substitution

Caption: Experimental workflow for the development of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline 2,6-Dichloro-4-phenyl- quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Postulated mechanism of action via EGFR signaling pathway inhibition.

troubleshooting_workflow start Low Efficacy Observed check_solubility Is the compound soluble in the assay buffer? start->check_solubility improve_solubility Improve Solubility: - Co-solvents - Surfactants - Cyclodextrins check_solubility->improve_solubility No check_potency Is the compound potent in vitro? check_solubility->check_potency Yes improve_solubility->check_potency sar_studies Perform SAR Studies: - Modify substituents - Synthesize analogs check_potency->sar_studies No check_bioavailability Is there sufficient oral bioavailability? check_potency->check_bioavailability Yes sar_studies->start formulation_dev Formulation Development: - Particle size reduction - Solid dispersions check_bioavailability->formulation_dev No success Improved Efficacy check_bioavailability->success Yes formulation_dev->success

Caption: Troubleshooting workflow for improving the efficacy of quinazoline derivatives.

Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: My EGFR-mutant cancer cell line, initially sensitive to a quinazoline-based inhibitor (e.g., gefitinib, erlotinib), is now showing resistance. What are the primary molecular mechanisms I should investigate?

A1: Acquired resistance to first-generation quinazoline-based EGFR inhibitors is a well-documented phenomenon. The most common mechanisms to investigate are:

  • Secondary Mutations in EGFR: The most prevalent is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation is found in approximately 50% of cases of acquired resistance to drugs like gefitinib and erlotinib.[1][2][3][4][5] The T790M mutation is thought to increase the affinity of the EGFR kinase domain for ATP, which reduces the binding efficacy of competitive inhibitors.[3][6] Other, less frequent secondary mutations in EGFR include L747S, D761Y, and T854A.[3][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependence on EGFR signaling. Key bypass pathways include:

    • MET Amplification: Amplification of the MET proto-oncogene is observed in about 5-20% of resistant cases.[1][2][7] MET amplification can activate the PI3K/Akt pathway independently of EGFR, thereby sustaining cell survival.[8][9]

    • HER2 (ERBB2) Amplification: Amplification of the HER2 gene is another mechanism of acquired resistance, occurring in approximately 12% of resistant tumors.[10][11] Similar to MET amplification, it provides an alternative route for downstream signaling. HER2 amplification and the T790M mutation are often mutually exclusive.[10][11]

  • Downstream Signaling Pathway Alterations: Mutations or alterations in components downstream of EGFR can also confer resistance. This includes activation of the PI3K/Akt/mTOR pathway.[12][13]

  • Impaired Apoptosis Signaling: A deletion polymorphism in the pro-apoptotic protein BIM (BCL2L11) can lead to intrinsic resistance to EGFR tyrosine kinase inhibitors (TKIs).[14][15] This polymorphism impairs the generation of the pro-apoptotic isoform of BIM required for TKI-induced cell death.[14][16]

Q2: I am not detecting the T790M mutation in my resistant cell line. What are the next steps to identify the resistance mechanism?

A2: If Sanger sequencing for the T790M mutation is negative, consider the following steps:

  • Investigate Bypass Pathways:

    • MET and HER2 Amplification: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to assess for MET and HER2 gene amplification.[17]

    • Pathway Activation Analysis: Perform Western blotting to check the phosphorylation status of key signaling proteins in bypass pathways, such as MET, HER2, and their downstream effectors like Akt and ERK.[18]

  • Analyze Downstream Mutations: Sequence key downstream signaling molecules like PIK3CA, KRAS, and BRAF for activating mutations.[17][19]

  • Assess for BIM Polymorphism: If you suspect intrinsic resistance, you can genotype the BIM gene to check for the deletion polymorphism that impairs apoptosis.[14][20]

  • Consider Histological Transformation: In some clinical cases, resistance can be associated with a change in tumor histology, for example, to small cell lung cancer.[3][4] While less common in cell line models, it's a possibility in in-vivo studies.

Q3: My quinazoline-based inhibitor is showing reduced efficacy even in cell lines with the T790M mutation. What strategies can I employ to overcome this resistance?

A3: Resistance to second-generation and even third-generation EGFR inhibitors (which are designed to target T790M) can occur. Here are some strategies to explore:

  • Third-Generation EGFR Inhibitors: If you are using a first or second-generation inhibitor, switching to a third-generation inhibitor like osimertinib, which is specifically designed to be effective against T790M-mutant EGFR, is a logical step.

  • Fourth-Generation EGFR Inhibitors: For resistance to third-generation inhibitors, often caused by the C797S mutation, novel fourth-generation allosteric or dual-site inhibitors are in development.[19][21]

  • Combination Therapies:

    • EGFR and MET Inhibition: If MET amplification is present alongside T790M, a combination of an EGFR inhibitor and a MET inhibitor (e.g., capmatinib, savolitinib) has shown promise.[8]

    • EGFR and HER2 Inhibition: For HER2-driven resistance, combining an EGFR TKI with a HER2-targeted therapy could be effective.[11]

    • Targeting Downstream Pathways: If the PI3K/Akt pathway is activated, combining the EGFR inhibitor with a PI3K or mTOR inhibitor (e.g., everolimus) may restore sensitivity.[12][13]

    • Overcoming Apoptotic Resistance: For cells with the BIM polymorphism, combining the EGFR TKI with BH3 mimetics or HDAC inhibitors (like vorinostat) can help restore the apoptotic response.[14][16][20]

Q4: I am observing high background or no signal in my Western blot for phosphorylated EGFR. What could be the issue?

A4: Troubleshooting Western blots for phospho-proteins requires careful attention to detail. Here are some common causes and solutions:

  • Problem: No Signal

    • Inactive Compound: Verify the activity and concentration of your inhibitor.

    • Low Basal Phosphorylation: Ensure your cell line has detectable basal levels of EGFR phosphorylation. You may need to stimulate the cells with EGF before inhibitor treatment.[22]

    • Inefficient Antibody: Use a validated phospho-specific antibody at the recommended dilution.

    • Phosphatase Activity: Prepare cell lysates with phosphatase inhibitors to protect the phosphorylation status of your target protein.[22]

  • Problem: High Background

    • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background.

    • Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and blocking for a sufficient amount of time.

    • Washing Steps: Increase the number and duration of your wash steps to remove non-specific antibody binding.

Data Presentation

Table 1: IC50 Values of a Novel Quinazoline Derivative (H-22) Against Various Cancer Cell Lines

Cell LineEGFR Statusc-Met StatusH-22 IC50 (μM)Afatinib IC50 (μM)
A549Wild-TypeNormal3.353.17
NCI-H1975L858R/T790MNormal2.872.93
HCC827Exon 19 DelNormal2.272.31
NCI-H460Wild-TypeNormal3.163.09
A431Wild-TypeNormal2.982.84
Data extracted from a study on novel quinazoline-based dual EGFR/c-Met inhibitors.[23]

Table 2: Kinase Inhibitory Activity of a Novel Quinazoline Derivative (H-22)

KinaseH-22 IC50 (nM)
EGFRWT64.8
EGFRL858R/T790M305.4
c-Met137.4
Data extracted from a study on novel quinazoline-based dual EGFR/c-Met inhibitors.[23]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of quinazoline-based inhibitors on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Protocol 2: Western Blot Analysis for Phosphorylated Proteins

This protocol is used to assess the phosphorylation status of key signaling proteins.

  • Cell Treatment and Lysis: Plate cells and treat with the quinazoline inhibitor at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and load onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH or β-actin).

Protocol 3: Fluorescence In Situ Hybridization (FISH) for Gene Amplification

This protocol is used to detect gene amplification, such as for MET or HER2.

  • Probe Selection: Use commercially available, fluorescently labeled DNA probes specific for the gene of interest (e.g., MET) and a control probe for the centromere of the same chromosome (e.g., chromosome 7 for MET).

  • Sample Preparation: Prepare slides with formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections or cultured cells.

  • Pre-treatment: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval and protease digestion to unmask the target DNA.

  • Denaturation: Denature the cellular DNA and the FISH probes by heating.

  • Hybridization: Apply the probe mixture to the slides and incubate overnight in a humidified chamber to allow the probes to anneal to their target sequences.

  • Post-Hybridization Washes: Wash the slides to remove unbound probes.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the fluorescent signals using a fluorescence microscope with appropriate filters.

  • Analysis: Determine the gene amplification status by counting the number of signals for the gene of interest and the centromeric control in at least 50-100 non-overlapping interphase nuclei. A ratio of the gene signal to the centromere signal greater than 2.0 is typically considered amplification.[17]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms EGFR_Inhibitor Quinazoline-based EGFR Inhibitor EGFR EGFR EGFR_Inhibitor->EGFR Inhibition Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR->Downstream_Signaling Activation T790M EGFR T790M Mutation T790M->EGFR Alters Drug Binding MET_Amp MET Amplification MET_Amp->Downstream_Signaling Bypass Signaling HER2_Amp HER2 Amplification HER2_Amp->Downstream_Signaling Bypass Signaling PI3K_Activation PI3K/AKT Activation PI3K_Activation->Downstream_Signaling Bypass Signaling

Caption: Overview of common resistance mechanisms to EGFR inhibitors.

Troubleshooting_Workflow Start Resistant Phenotype Observed T790M_Test Sequence EGFR for T790M Start->T790M_Test T790M_Positive T790M Positive: Consider 3rd Gen Inhibitor T790M_Test->T790M_Positive Yes T790M_Negative T790M Negative T790M_Test->T790M_Negative No Bypass_Test Analyze Bypass Pathways (MET/HER2 FISH, p-MET/p-HER2 WB) T790M_Negative->Bypass_Test Bypass_Positive Bypass Activated: Consider Combination Therapy (EGFRi + METi/HER2i) Bypass_Test->Bypass_Positive Yes Bypass_Negative Bypass Not Activated Bypass_Test->Bypass_Negative No Downstream_Test Sequence Downstream (PIK3CA, KRAS) Bypass_Negative->Downstream_Test Downstream_Positive Downstream Mutation: Consider Targeting Downstream Pathway Downstream_Test->Downstream_Positive Yes Other_Mechanisms Investigate Other Mechanisms (e.g., BIM polymorphism) Downstream_Test->Other_Mechanisms No

Caption: Troubleshooting workflow for identifying resistance mechanisms.

References

Technical Support Center: Minimizing Off-Target Effects of 2,6-Dichloro-4-phenylquinazoline and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 2,6-Dichloro-4-phenylquinazoline and other kinase inhibitors during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[1][2] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[2] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets. Another approach is to use a structurally different inhibitor that targets the same primary protein; if the same phenotype is observed, it is more likely to be a genuine on-target effect.[1]

Q2: My kinase inhibitor is potent in biochemical assays but shows a weaker effect in cell-based assays. What could be the reason?

A2: Discrepancies between biochemical and cellular assay results are common. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations that may not reflect the high intracellular ATP levels which can outcompete ATP-competitive inhibitors.[2] Additionally, the inhibitor may be a substrate for cellular efflux pumps, reducing its intracellular concentration.[2] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[2]

Q3: How can I proactively identify potential off-target effects of my kinase inhibitor?

A3: Proactive identification of off-target effects is crucial. Several methods can be employed:

  • Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities.[1][3][4] This provides a selectivity profile of your compound.

  • Consulting Literature: Review published data for known off-targets of structurally similar inhibitors.[1]

  • Computational Modeling: Molecular docking can help predict potential off-target interactions.[5][6]

Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it help?

A4: CETSA is a technique that verifies direct target engagement within the cell.[1] It measures changes in the thermal stability of a protein upon ligand (inhibitor) binding.[1] This method can confirm that your inhibitor is binding to its intended target in a cellular environment.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent results between experiments. Compound degradation, precipitation, or variability in cell handling.1. Compound Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. 2. Solubility Issues: Ensure the compound is fully dissolved in the vehicle solvent before diluting in culture media. 3. Standardize Protocols: Maintain consistent cell density, passage number, and treatment duration across all experiments.[1]
Observed phenotype does not match the known on-target function. The phenotype is driven by one or more off-targets.1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[1] 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[1][2] 3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition in the cell and identify affected off-target pathways.[1]
High background or non-specific effects at higher concentrations. The compound may have poor selectivity at higher doses, leading to off-target inhibition.1. Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration for on-target activity.[1] 2. Selectivity Profiling: Analyze the inhibitor's activity against a panel of kinases to understand its selectivity at different concentrations.

Experimental Protocols

In Vitro Kinase Profiling

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases (a broad panel).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP or fluorescently labeled ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates (for radiometric assays).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP for radiometric assays).

  • Incubate the plate at a specified temperature for a set time.

  • Stop the reaction.

  • For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal on a plate reader.

  • Calculate the percent inhibition for each kinase at each inhibitor concentration to determine IC50 values.

Cellular Thermal Shift Assay (CETSA)

This protocol verifies the direct binding of an inhibitor to its target protein in a cellular context.[1]

Materials:

  • Cultured cells.

  • This compound.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR tubes.

  • Thermocycler.

  • Equipment for cell lysis (e.g., for freeze-thaw cycles).

  • Equipment for protein quantification and Western blotting.

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of the inhibitor or a vehicle control for 1-2 hours at 37°C.[1]

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[1]

  • Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles.[1]

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods. An increase in the thermal stability of the target protein in the presence of the inhibitor indicates direct binding.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Characterization cluster_optimization Experiment Optimization problem Unexpected Phenotype or Inconsistent Results secondary_inhibitor Use Structurally Different Inhibitor problem->secondary_inhibitor Investigate Cause rescue_experiment Rescue Experiment with Resistant Mutant problem->rescue_experiment Investigate Cause cetsa Cellular Thermal Shift Assay (CETSA) problem->cetsa Investigate Cause kinase_profiling Kinase Profiling problem->kinase_profiling Identify Off-Targets dose_response Dose-Response Curve secondary_inhibitor->dose_response Confirm On-Target rescue_experiment->dose_response Confirm On-Target cetsa->dose_response Confirm On-Target phosphoproteomics Phosphoproteomics kinase_profiling->phosphoproteomics kinase_profiling->dose_response Minimize Off-Target phosphoproteomics->dose_response Minimize Off-Target standardize Standardize Protocols dose_response->standardize

Caption: Troubleshooting workflow for unexpected experimental outcomes.

signaling_pathway inhibitor This compound target_kinase Intended Target Kinase inhibitor->target_kinase off_target_kinase Off-Target Kinase inhibitor->off_target_kinase downstream_on On-Target Downstream Effector target_kinase->downstream_on downstream_off Off-Target Downstream Effector off_target_kinase->downstream_off on_target_phenotype Expected Phenotype downstream_on->on_target_phenotype off_target_phenotype Unexpected Phenotype downstream_off->off_target_phenotype

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Optimizing the Pharmacokinetic Properties of 2,6-Dichloro-4-phenylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-phenylquinazoline analogs. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the pharmacokinetic profiles of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Permeability Issues

Q1: My this compound analog exhibits poor aqueous solubility, leading to inconsistent results in my in vitro assays. What can I do?

A1: Poor aqueous solubility is a common challenge with quinazoline derivatives and can lead to unreliable data in biological assays.[1][2] Here are several strategies to address this issue:

  • pH Modification: Evaluate the solubility of your compound at different pH values. Quinazoline derivatives often contain basic nitrogen atoms, and their solubility can be significantly influenced by pH.

  • Use of Co-solvents: For in vitro assays, consider using a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO). However, it is crucial to conduct a solvent tolerance test for your specific cell line or assay to ensure the co-solvent concentration is not causing toxicity or other artifacts.[3]

  • Formulation Strategies: For in vivo studies, formulation approaches can dramatically improve solubility and subsequent absorption.[1] Consider the following:

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can enhance the dissolution rate.[1]

    • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer can improve its dissolution.[1]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective for highly lipophilic compounds.[1]

Q2: I am observing low permeability of my analog in the Caco-2 assay, and the mass balance (% recovery) is poor. How can I troubleshoot this?

A2: Low permeability and poor recovery in a Caco-2 assay can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Check for Low Solubility: As a prerequisite, ensure your compound is fully dissolved in the assay buffer at the tested concentration. Precipitation in the donor compartment is a common reason for low apparent permeability (Papp).[4]

  • Non-specific Binding: Lipophilic compounds can bind to the plasticware of the assay plate. To mitigate this, consider including Bovine Serum Albumin (BSA) in the basolateral (receiver) compartment buffer.[4]

  • Cellular Metabolism: The Caco-2 cells may be metabolizing your compound. To confirm this, analyze the apical and basolateral compartments, as well as the cell lysate, for the presence of metabolites using LC-MS/MS.

  • Active Efflux: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells.[5] To investigate this, perform a bi-directional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[4]

Metabolic Stability Issues

Q3: My this compound analog shows high clearance in human liver microsome stability assays. What are the likely metabolic soft spots and how can I improve stability?

A3: High clearance in liver microsomes suggests that your compound is susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes.[6]

  • Identify Metabolic Hotspots: The primary sites for metabolism on the this compound scaffold are often the phenyl ring and any alkyl substituents. Common metabolic reactions include hydroxylation and N-dealkylation. To pinpoint the exact site of metabolism, conduct a metabolite identification study using LC-MS/MS.

  • Strategies for Improving Metabolic Stability:

    • Blocking Metabolic Sites: Introduce a metabolically stable group, such as a fluorine atom, at the identified site of hydroxylation on the phenyl ring.

    • Modifying Substituents: If metabolism is occurring on an N-alkyl group, consider modifying its size or replacing it with a less metabolically labile group.

    • Bioisosteric Replacement: In some cases, replacing a metabolically susceptible moiety with a bioisostere can improve stability while retaining biological activity.[7]

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes

Compound IDR1-GroupR2-GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent HH1546.2
Analog-1 FH4515.4
Analog-2 HOCH₃2527.7
Analog-3 FOCH₃> 60< 11.5
Control Verapamil-1257.8

Data is hypothetical and for illustrative purposes.

Table 2: Permeability of this compound Analogs in a Bi-directional Caco-2 Assay

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)% Recovery
Parent 0.84.05.085
Analog-4 1.21.51.2592
Control (High Perm.) Propranolol15.214.81.0
Control (Low Perm.) Atenolol0.50.61.2

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[6]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Positive control compound (e.g., Verapamil)

  • Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control by diluting the stock solution in buffer.

  • Incubation (without co-factor): In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. This will serve as a control for non-NADPH dependent degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9][10]

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Caco-2 Permeability Assay

This assay predicts in vivo drug absorption by measuring the rate of transport across a monolayer of human intestinal Caco-2 cells.[4]

Materials:

  • Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for 21 days

  • Hanks' Balanced Salt Solution (HBSS) buffer, adjusted to pH 6.5 (apical) and pH 7.4 (basolateral)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: a high permeability control (e.g., propranolol) and a low permeability control (e.g., atenolol)[4]

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Values should be within the laboratory's historical range.[11]

  • Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution in pH 6.5 HBSS to the apical (donor) compartment.

    • Add fresh pH 7.4 HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, take a sample from the basolateral compartment and replace it with fresh buffer.

  • Basolateral to Apical (B-A) Permeability (for efflux determination):

    • Add the test compound solution in pH 7.4 HBSS to the basolateral (donor) compartment.

    • Add fresh pH 6.5 HBSS to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Post-Experiment Integrity Check: After the transport experiment, perform a Lucifer yellow leak test to confirm that the monolayer integrity was maintained.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).

Visualizations

G cluster_0 Initial Screening cluster_1 Problem Identification cluster_2 Optimization Strategy cluster_3 Re-evaluation Solubility Aqueous Solubility Assay PoorSolubility Poor Solubility Solubility->PoorSolubility  Low Permeability PAMPA / Caco-2 Assay LowPermeability Low Permeability / High Efflux Permeability->LowPermeability  Low Papp / High ER Metabolism Microsomal Stability Assay HighMetabolism High Metabolic Clearance Metabolism->HighMetabolism  Low t1/2 Formulation Formulation Development (e.g., Nanosuspension) PoorSolubility->Formulation SAR_Permeability SAR to Reduce Efflux / Increase Permeability LowPermeability->SAR_Permeability SAR_Metabolism SAR to Block Metabolic Hotspots HighMetabolism->SAR_Metabolism ReEvaluate Re-evaluate PK Properties Formulation->ReEvaluate SAR_Permeability->ReEvaluate SAR_Metabolism->ReEvaluate ReEvaluate->LowPermeability Iterate ReEvaluate->HighMetabolism Iterate

Caption: Workflow for improving pharmacokinetic properties.

Caco2_Assay cluster_Apical Apical (Donor) Compartment (pH 6.5) cluster_Monolayer cluster_Basolateral Basolateral (Receiver) Compartment (pH 7.4) apical_buffer Test Compound in HBSS Buffer monolayer Caco-2 Cell Monolayer Apical Membrane Basolateral Membrane apical_buffer->monolayer:f0 Passive Diffusion monolayer:f0->monolayer:f1 Transcellular / Paracellular Transport basolateral_buffer HBSS Buffer monolayer:f1->basolateral_buffer basolateral_buffer->monolayer:f1 Efflux (e.g., P-gp)

Caption: Caco-2 permeability assay schematic.

References

Column chromatography optimization for 2,6-Dichloro-4-phenylquinazoline purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for the purification of 2,6-dichloro-4-phenylquinazoline via column chromatography, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal mobile phase (eluent) for purifying this compound?

A1: The ideal mobile phase is best determined by preliminary Thin Layer Chromatography (TLC) analysis. A good solvent system should provide a retention factor (Rf) value of approximately 0.2-0.4 for the target compound.[1] For non-polar compounds like this quinazoline derivative, start with a low-polarity solvent system. A common and effective starting point is a mixture of petroleum ether and ethyl acetate.[2] Begin with a high ratio of the non-polar solvent (e.g., 30:1 Petroleum Ether:Ethyl Acetate) and gradually increase the proportion of the polar solvent to achieve the desired Rf.

Q2: My compound is streaking on the TLC plate and tailing on the column. What is the cause and how can I fix it?

A2: Streaking and tailing are common issues when purifying basic compounds like quinazolines on acidic silica gel.[3] This occurs due to strong interactions between the basic nitrogen atoms in your molecule and acidic silanol groups on the silica surface. To resolve this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[1][4] This will neutralize the active sites and lead to sharper bands and better separation.

Q3: The separation between my desired product and an impurity is very poor, even though they have different Rf values on the TLC plate. What's going wrong?

A3: Poor separation can stem from several factors:

  • Column Overloading: Loading too much crude material onto the column is a common cause of overlapping bands. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Improper Column Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation. Ensure your column is packed uniformly without any cracks.

  • Inappropriate Solvent System: A solvent system that is too polar can cause all compounds to elute too quickly, resulting in co-elution. If your Rf on the TLC was on the higher end (e.g., > 0.4), reduce the polarity of your mobile phase.[5]

  • Compound Degradation: It is possible the impurity is a degradation product formed on the silica gel itself. You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[5]

Q4: My compound is not eluting from the column, even after I've passed a large volume of the mobile phase. What should I do?

A4: This indicates that your mobile phase is not polar enough to move the compound through the silica gel. You should gradually increase the polarity of the eluent. For example, if you are using a 20:1 Hexane:Ethyl Acetate system, you can switch to a 10:1 or 5:1 mixture. In rare cases, the compound may have decomposed or irreversibly adsorbed to the silica.[5] It is also wise to double-check that you prepared the solvent system correctly.[5]

Q5: My crude product has poor solubility in the chosen eluent. How can I load it onto the column effectively?

A5: If your compound is not soluble in the mobile phase, you should use a "dry loading" technique.[6] This involves pre-adsorbing your crude material onto a small amount of silica gel. Dissolve your sample in a suitable, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your sample), and then remove the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Cracked or Channeling Silica Bed Improper packing (slurry was too thick or not settled evenly).Repack the column carefully. Ensure the slurry is mobile and tap the column gently as it settles to ensure even packing.
Compound Elutes in the Solvent Front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane or petroleum ether).[5]
All Fractions are Mixed Poor separation due to incorrect solvent choice, column overloading, or compound degradation on silica.Re-optimize the mobile phase using TLC to achieve a larger separation between spots. Reduce the amount of crude material loaded. Test for compound stability on silica.[5]
Product Yield is Very Low The compound may be highly retained on the column, or it may have decomposed.Try flushing the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) to recover any retained material. Consider deactivating the silica if decomposition is suspected.
Crystallization in the Column The sample is too concentrated and has precipitated in the column, blocking flow.This is difficult to resolve. In the future, use a wider column, load less material, or pre-purify the crude mixture to remove the problematic component.[5]

Experimental Protocol: Column Chromatography

This protocol provides a step-by-step method for the purification of this compound.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems. A good starting system is Petroleum Ether:Ethyl Acetate (30:1) .[2]

  • Adjust the solvent ratio until the desired product has an Rf of ~0.3.

2. Column Preparation:

  • Select an appropriately sized glass column.

  • Insert a small plug of cotton wool at the bottom and add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Petroleum Ether).

  • Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Add a protective layer of sand on top of the settled silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent like DCM).[6] Carefully add the solution to the top of the silica bed using a pipette. Drain the solvent until it reaches the sand layer, then carefully add the mobile phase.

  • Dry Loading (Recommended for low solubility): Dissolve the crude product in a volatile solvent, add silica gel (2-3x the sample weight), and evaporate the solvent to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

  • Collect the eluent in a series of test tubes or flasks (fractions).

  • Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under UV light.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis to Find Optimal Eluent (Rf ≈ 0.3) crude->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample (Wet or Dry Method) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

G start Problem: Poor Separation check_rf Are Rf values of spots well-separated on TLC? start->check_rf sol_rf Solution: Re-optimize eluent. Increase polarity difference between components. check_rf->sol_rf No check_load Was the column overloaded? check_rf->check_load Yes end Separation Improved sol_rf->end sol_load Solution: Reduce sample load. Use more silica gel. check_load->sol_load Yes check_pack Is the column packing uniform (no channels)? check_load->check_pack No sol_load->end sol_pack Solution: Repack the column. check_pack->sol_pack No check_tail Is the product spot tailing on TLC? check_pack->check_tail Yes sol_pack->end sol_tail Solution: Add 0.5-1% Triethylamine to the eluent to neutralize silica. check_tail->sol_tail Yes check_tail->end No sol_tail->end

References

Validation & Comparative

A Comparative Analysis of 2,6-Dichloro-4-phenylquinazoline and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, serving as the foundational structure for numerous clinically approved kinase inhibitors.[1][2] These compounds have demonstrated significant efficacy in treating various cancers by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of the novel compound 2,6-Dichloro-4-phenylquinazoline against established quinazoline-based kinase inhibitors. Due to the limited publicly available experimental data specifically for this compound, this analysis will leverage structure-activity relationship (SAR) data from analogous compounds to infer its potential biological activity and compare it with well-characterized inhibitors targeting epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).

The Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition

The 4-anilinoquinazoline moiety is a well-established pharmacophore for developing EGFR tyrosine kinase inhibitors (TKIs).[3] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for binding to the ATP-binding pocket of the kinase domain, forming hydrogen bonds with key methionine residues.[3] The substituent at the 4-position, typically an aniline derivative, projects into a hydrophobic pocket, and modifications at the 6- and 7-positions of the quinazoline core significantly influence the inhibitor's potency and selectivity.[1][3]

Comparative Analysis of Substitution Patterns

The substitution pattern of this compound—a chlorine at position 6, a phenyl group at position 4, and a chlorine at position 2—can be compared to known quinazoline kinase inhibitors to predict its potential efficacy and target profile.

PositionThis compoundGefitinib (EGFR Inhibitor)[4]Erlotinib (EGFR Inhibitor)[2]Idelalisib (PI3Kδ Inhibitor)[5]
2 -Cl-H-HVaried Substituents
4 -Phenyl-3-chloro-4-fluoroaniline-3-ethynylaniline-Aryl group[6]
6 -Cl-OCH3-OCH3Varied Substituents
7 -H-O(CH2)2-morpholine-O(CH2)2OCH3Varied Substituents

Analysis of Substitutions:

  • Position 4 (Phenyl Group): The presence of a phenyl group at the 4-position is a deviation from the anilino group found in many potent EGFR inhibitors like gefitinib and erlotinib.[7] The anilino group's nitrogen is often critical for hydrogen bonding. However, 4-aryl quinazolines have been investigated as PI3K inhibitors, suggesting a potential alternative target class for this compound.[6]

  • Position 6 (Chloro Group): Halogen substitution at the 6-position is a common feature in many kinase inhibitors and can contribute to increased binding affinity.

  • Position 2 (Chloro Group): The chlorine at the 2-position is a less common substitution in the well-known EGFR inhibitors but has been explored in other quinazoline derivatives. This substitution could influence the compound's selectivity and overall activity profile.

Postulated Mechanism of Action and Target Pathways

Based on the structural similarities to other quinazoline derivatives, this compound is likely to function as an ATP-competitive inhibitor of protein kinases. The primary signaling pathways that are often targeted by quinazoline-based inhibitors are the EGFR and PI3K pathways, which are critical in cancer cell signaling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation, survival, and migration.[1][8] Many quinazoline derivatives are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade frequently dysregulated in cancer.[5] PI3Ks are lipid kinases that, upon activation, phosphorylate PIP2 to PIP3, leading to the recruitment and activation of Akt and other downstream effectors that promote cell growth, proliferation, and survival.[6] Certain quinazoline derivatives have shown potent and selective inhibition of PI3K isoforms.[5]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth Inhibitor Quinazoline Inhibitor Inhibitor->PI3K Inhibits Ligand Growth Factor Ligand->RTK

Caption: PI3K/Akt signaling pathway indicating the inhibitory action of quinazoline derivatives.

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically determine the efficacy and selectivity of a novel kinase inhibitor like this compound, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method involves quantifying the amount of ATP remaining after the kinase reaction, as kinase activity consumes ATP.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP.

  • Compound Incubation: Serially dilute the test compound (e.g., this compound) and incubate it with the kinase and substrate mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed.

  • Data Analysis: Measure luminescence and calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

Principle: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow

The general workflow for evaluating a potential kinase inhibitor involves a multi-step process from initial screening to more detailed cellular characterization.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis a Kinase Panel Screening b IC50 Determination a->b c Cell Viability Assay (e.g., MTT) b->c d Target Phosphorylation Assay (e.g., Western Blot) c->d e SAR Analysis d->e f Lead Optimization e->f

Caption: A typical experimental workflow for the evaluation of kinase inhibitors.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet widely available, a comparative analysis based on its structural features and the extensive literature on quinazoline-based kinase inhibitors provides valuable insights into its potential as a therapeutic agent. The quinazoline scaffold is a proven pharmacophore for targeting kinases, particularly EGFR and PI3K. The specific substitution pattern of this compound suggests it may possess inhibitory activity against these or other related kinases. Further empirical investigation using the outlined experimental protocols is necessary to fully elucidate its mechanism of action, potency, and selectivity, and to determine its potential for future drug development.

References

Structure-activity relationship (SAR) studies of 2,6-Dichloro-4-phenylquinazoline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 2,6-dichloro-4-phenylquinazoline derivatives reveals critical insights into their potential as anticancer agents. These compounds are a class of synthetic heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities, including potent antitumor properties.

The core structure, a quinazoline ring system, is a recognized pharmacophore in numerous FDA-approved cancer therapies, such as gefitinib, erlotinib, and lapatinib. These drugs primarily function as kinase inhibitors, targeting key signaling pathways involved in cell growth, proliferation, and survival. The strategic placement of chloro substituents at the 2 and 6 positions, combined with a phenyl group at the 4-position, provides a foundational scaffold for further chemical modification to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a systematically varied series of this compound derivatives is not extensively documented in a single publicly available source, analysis of related quinazoline analogs provides valuable predictive insights into their activity. The biological effect of these compounds is significantly influenced by the nature and position of substituents on the 4-phenyl ring.

Key SAR observations from related chloro-quinazoline series suggest:

  • Substituents on the 4-Anilino/Phenyl Ring: In analogous 4-anilinoquinazoline derivatives, the introduction of small, electron-withdrawing groups on the aniline or phenyl ring can enhance inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR).[1] For instance, the presence of a 3-bromo or 3-chloro-4-fluoroaniline moiety often leads to potent EGFR inhibition.[1]

  • Importance of the 6-Position: The substitution at the 6-position of the quinazoline core is crucial for activity. The presence of a chloro group, as in the scaffold of interest, is a common feature in many active quinazoline-based inhibitors. Further modifications at this position with carbon-linked side chains or other functional groups have been shown to modulate the biological and pharmacokinetic properties of these compounds.[2]

  • Role of the 2-Position Substituent: While the primary focus of many studies is on the 4- and 6-positions, the substituent at the 2-position also plays a role in determining the overall activity and selectivity profile of quinazoline derivatives.

Comparative Biological Activity

To provide a comparative perspective, the following table summarizes the in vitro cytotoxic activity of various substituted quinazoline derivatives against different human cancer cell lines. It is important to note that direct comparison should be made with caution as experimental conditions can vary between studies.

Compound ClassSubstituentsCell LineIC₅₀ (µM)Reference
4-Anilino-6-chloroquinazoline Derivatives Varied substitutions on the 4-anilino moietyVariousVaries[3]
4,6-Disubstituted Quinazolines Varied amino acids at the 4-positionU937Varies[4]
2-Chloro-4-anilinoquinazoline Chalcones Varied substitutions on the chalcone moietyK-5620.622 - 1.81[5]
Quinazoline-2,4,6-triamine Derivatives Varied N-substituentsHCT-154.5 - 15.5[6]

Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline derivatives commonly exert their anticancer effects by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The primary targets for many quinazoline-based drugs are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade is a key driver of cell growth and is often hyperactivated in various cancers. Quinazoline inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling events that lead to cell proliferation.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR PLC_gamma PLCγ EGFR->PLC_gamma RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT Quinazoline This compound Derivative Quinazoline->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PLC_gamma->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

VEGFR Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key regulators of this process. By inhibiting VEGFR-2, quinazoline derivatives can cut off the blood supply to tumors, thereby impeding their growth.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_gamma_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLC_gamma_PKC_MAPK PI3K_AKT_eNOS PI3K-AKT-eNOS Pathway VEGFR2->PI3K_AKT_eNOS Quinazoline This compound Derivative Quinazoline->VEGFR2 Inhibition Angiogenesis Angiogenesis, Vascular Permeability PLC_gamma_PKC_MAPK->Angiogenesis PI3K_AKT_eNOS->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by this compound derivatives.

Experimental Protocols

The evaluation of the anticancer potential of this compound derivatives involves a series of standardized in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with quinazoline derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay

These assays are designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.

Principle: A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the target kinase.

Procedure:

  • Reaction Setup: The kinase, a specific substrate, and the test compound at various concentrations are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period.

  • Detection: The amount of ADP produced (or remaining ATP) is measured using a detection reagent that typically generates a luminescent or fluorescent signal.

  • Data Analysis: The kinase activity is determined by the signal intensity, and the IC₅₀ value for the inhibitor is calculated.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The existing body of research on related quinazoline derivatives provides a strong rationale for their potential as kinase inhibitors. Further detailed SAR studies, focusing on systematic modifications of the 4-phenyl ring, are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds. The experimental protocols outlined provide a robust framework for the preclinical evaluation of these promising therapeutic candidates.

References

Comparative Cytotoxicity of 2,6-Dichloro-4-phenylquinazoline Analogs Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Anticancer Activity of Quinazoline Derivatives

The cytotoxic activity of several quinazoline derivatives, characterized by substitutions at the 2, 4, and 6 positions of the quinazoline core, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values, collated from various studies, demonstrate the potential of this class of compounds as anticancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinazoline derivative 39H1975 (Non-small cell lung cancer)1.96[1]
PC-3 (Prostate adenocarcinoma)3.46[1]
MCF-7 (Breast adenocarcinoma)2.87[1]
HGC-27 (Gastric cancer)2.54[1]
4-aminoquinazoline derivative 2PC-3 (Prostate adenocarcinoma)0.051[1]
MCF-7 (Breast adenocarcinoma)0.440[1]
MDA-MB-231 (Breast adenocarcinoma)0.230[1]
HepG-2 (Hepatocellular carcinoma)0.180[1]
RKO (Colon cancer)0.098[1]
HT-29 (Colon cancer)0.110[1]
Quinazoline-oxymethyltriazole 8aHCT-116 (Colon cancer)5.33 (72h)[4]
HepG2 (Hepatocellular carcinoma)7.94 (72h)[4]
MCF-7 (Breast adenocarcinoma)12.96 (72h)[4]
2-anilino-4-alkylaminoquinazoline 4cMCF-7 (Breast adenocarcinoma)9.1 µg/ml[5][6]
HCT-116 (Colon cancer)10.2 µg/ml[5][6]
HePG-2 (Hepatocellular carcinoma)9.8 µg/ml[5][6]
HFB4 (Skin cancer)12.0 µg/ml[5][6]
2-anilino-4-alkylaminoquinazoline 5bMCF-7 (Breast adenocarcinoma)10.9 µg/ml[5][6]
HCT-116 (Colon cancer)9.4 µg/ml[5][6]
HePG-2 (Hepatocellular carcinoma)10.5 µg/ml[5][6]
HFB4 (Skin cancer)11.3 µg/ml[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of quinazoline derivatives.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[7][8][9][10]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compound (quinazoline derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3][7]

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis (programmed cell death) by the test compound.[3][11]

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[3]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[3]

  • Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3][11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[3][11]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[3][11]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of the compound on the progression of the cell cycle.[3][12]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in the cells. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for a set time (e.g., 24 or 48 hours).[12]

  • Cell Fixation: Collect both floating and adherent cells, wash with PBS, and fix in cold 70% ethanol overnight.[12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[12]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the proportion of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating cytotoxicity and a plausible signaling pathway affected by quinazoline derivatives.

G cluster_0 Cell Preparation & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Data Acquisition & Analysis a0 Cancer Cell Culture a1 Seeding in 96-well plates a0->a1 a2 Compound Treatment (Varying Concentrations) a1->a2 a3 Incubation (48-72h) a2->a3 b0 MTT Assay a3->b0 b1 Apoptosis Assay (Annexin V/PI) a3->b1 b2 Cell Cycle Analysis (PI Staining) a3->b2 c0 Absorbance/Fluorescence Measurement b0->c0 b1->c0 b2->c0 c1 Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) c0->c1

Caption: Experimental Workflow for Cytotoxicity Assessment. (Within 100 characters)

G EGFR EGFR PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivative (e.g., 2,6-Dichloro-4-phenylquinazoline) Quinazoline->EGFR Inhibition Quinazoline->PI3K Inhibition Apoptosis Apoptosis Quinazoline->Apoptosis Induction CellCycle Cell Cycle Arrest Quinazoline->CellCycle Induction Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Apoptosis

Caption: Postulated EGFR/PI3K/Akt Signaling Pathway Inhibition. (Within 100 characters)

References

Comparative Selectivity Profiling of a 6-Arylquinazolin-4-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of a potent 6-arylquinazolin-4-amine analog against the known Cdc2-like kinase (Clk) inhibitor, TG003. The data presented is derived from a comprehensive screen against a panel of 402 kinases, offering valuable insights into the compound's specificity and potential off-target effects. All experimental data is based on the findings reported by Fedorov et al. in Bioorganic & Medicinal Chemistry Letters (2009).

Introduction

Quinazoline derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting kinases such as EGFR and VEGFR. The development of novel quinazoline-based inhibitors with high selectivity is crucial for minimizing off-target toxicities and enhancing therapeutic efficacy. This guide focuses on a 6-arylquinazolin-4-amine, herein referred to as "Compound 4," which has demonstrated potent inhibitory activity against members of the Clk and Dyrk kinase families. A direct comparison is made with TG003, a known inhibitor of the Clk family.

Selectivity Profile: Quantitative Data

The inhibitory activity of Compound 4 and TG003 was assessed against a panel of 402 kinases. The following table summarizes the binding affinities (IC50 in nM) for the most potently inhibited kinases. A lower IC50 value indicates a higher binding affinity.

Kinase TargetCompound 4 (IC50, nM)TG003 (IC50, nM)
Dyrk1A 2712
Clk1 3719
Clk4 5030
Dyrk1B 430130
PIM1 >1000130
CSNK1D >1000150
Clk2 68095
CSNK1E >1000300
CSNK1G2 >1000270
CSNK1G3 >1000290
PIM3 >1000280
Ysk4 >1000290
EGFR 230Not Reported

Data sourced from Fedorov, O. et al. Bioorg. Med. Chem. Lett. 2009, 19 (23), 6700–6705.[1][2]

Experimental Protocols

The kinase selectivity profiling was conducted using a radiometric assay format, a standard method for quantifying kinase activity.

Radiometric Kinase Assay Protocol (General)

This protocol outlines the general steps for a radiometric kinase assay, similar to the service used for generating the data in this guide.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., Compound 4 or TG003) in DMSO are added to the wells of a microplate.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing [γ-³³P]ATP and non-radiolabeled ATP to the reaction mixture. The final ATP concentration is typically close to the Kₘ for each specific kinase to provide a more accurate measure of inhibitor potency.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose filter plates, which bind the phosphorylated substrate.

  • Washing: The filter plates are washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: After drying, a scintillant is added to the wells, and the amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control (no inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G Experimental Workflow: Radiometric Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_mix Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) add_inhibitor Add Inhibitor to Microplate prep_mix->add_inhibitor prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->add_inhibitor initiate_reaction Initiate Reaction with [γ-³³P]ATP add_inhibitor->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction and Spot on Filter Plate incubation->terminate_reaction wash_plate Wash Filter Plate terminate_reaction->wash_plate detect_signal Quantify Radioactivity with Scintillation Counter wash_plate->detect_signal analyze_data Calculate % Inhibition and Determine IC50 Values detect_signal->analyze_data

Caption: Workflow for a typical radiometric kinase assay.

Signaling Pathway Context

Compound 4 and TG003 potently inhibit Clk and Dyrk family kinases. These kinases are involved in the regulation of pre-mRNA splicing, a critical cellular process.

Clk and Dyrk Signaling in Pre-mRNA Splicing

Cdc2-like kinases (Clks) and Dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrks) phosphorylate serine/arginine-rich (SR) proteins. This phosphorylation is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA. By inhibiting Clks and Dyrks, compounds like Compound 4 and TG003 can modulate alternative splicing events, which has therapeutic implications in diseases where splicing is misregulated, such as certain cancers and neurological disorders.

G Role of Clk/Dyrk in Pre-mRNA Splicing Clk_Dyrk Clk / Dyrk Kinases p_SR_proteins Phosphorylated SR Proteins (active) Clk_Dyrk->p_SR_proteins Phosphorylation SR_proteins SR Proteins (inactive) SR_proteins->p_SR_proteins Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->mRNA Inhibitor Compound 4 / TG003 Inhibitor->Clk_Dyrk Inhibition

Caption: Simplified signaling pathway of Clk/Dyrk kinases.

Conclusion

The 6-arylquinazolin-4-amine, Compound 4, demonstrates potent and selective inhibition of Clk1, Clk4, and Dyrk1A.[2] When compared to the known Clk inhibitor TG003, Compound 4 exhibits a more selective profile, with significantly less activity against other kinases such as the PIM and Casein Kinase families.[2] This high degree of selectivity suggests that Compound 4 may serve as a valuable tool for studying the specific roles of Clk and Dyrk kinases in cellular processes and as a promising scaffold for the development of novel therapeutics targeting diseases associated with aberrant pre-mRNA splicing. The data presented in this guide, along with the detailed experimental context, provides a solid foundation for further investigation and development of this compound class.

References

A Head-to-Head Comparison of First-Generation EGFR Inhibitors: Gefitinib and Erlotinib, with an Insight into 2,6-Dichloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs): gefitinib and erlotinib. Additionally, it explores the chemical context of 2,6-Dichloro-4-phenylquinazoline, a structurally related compound primarily utilized as a synthetic intermediate.

This publication synthesizes preclinical and clinical data to inform research and development decisions in the field of oncology and medicinal chemistry.

Introduction and Mechanism of Action

Gefitinib and erlotinib are orally active, reversible, first-generation EGFR tyrosine kinase inhibitors. They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the intracellular domain of EGFR. This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and apoptosis. The efficacy of both drugs is most pronounced in patients with non-small cell lung cancer (NSCLC) whose tumors harbor activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.

In contrast, this compound is a halogenated quinoline derivative. While its quinazoline core is a key structural feature of many EGFR inhibitors, including gefitinib and erlotinib, there is a lack of publicly available scientific data characterizing its biological activity as an EGFR inhibitor. It is predominantly described in the literature as a chemical intermediate for the synthesis of more complex molecules.

Chemical Structures

The chemical structures of gefitinib, erlotinib, and this compound are presented below. All three share a core quinazoline or quinoline structure.

Chemical_Structures cluster_gefitinib Gefitinib cluster_erlotinib Erlotinib cluster_quinazoline This compound Gefitinib Erlotinib Quinazoline

Caption: Chemical structures of Gefitinib, Erlotinib, and this compound.

Head-to-Head Comparison: Gefitinib vs. Erlotinib

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of gefitinib and erlotinib against wild-type EGFR and common activating and resistant mutations. Lower IC50 values indicate greater potency.

EGFR Status Gefitinib IC50 (nM) Erlotinib IC50 (nM) Reference
Wild-Type>10,0002,000[1]
Exon 19 Deletion (PC-9 cells)5.47[1][2]
L858R (H3255 cells)3512[1][2]
L858R + T790M (H1975 cells)>10,0001185[1]

Data presented are representative values from cited literature and may vary depending on the specific cell line and assay conditions.

Clinical Efficacy and Safety

Numerous clinical trials have compared the efficacy and safety of gefitinib and erlotinib in patients with advanced NSCLC, particularly those with activating EGFR mutations.

Clinical Endpoint Gefitinib Erlotinib Key Findings from Head-to-Head Trials References
Progression-Free Survival (PFS) Median: 10.4 - 11.7 monthsMedian: 9.6 - 13.0 monthsNo statistically significant difference in several large trials. Some studies suggest a slight, but not consistently significant, advantage for erlotinib.[3][4]
Overall Survival (OS) Median: 20.1 - 22.8 monthsMedian: 22.9 - 24.5 monthsNo significant difference in overall survival has been consistently demonstrated between the two drugs.[3][5]
Objective Response Rate (ORR) ~52.3% - 76.9%~56.3% - 74.4%Generally similar response rates observed in patients with EGFR mutations.[3][4]
Common Adverse Events (Grade 3/4) Rash, diarrhea, elevated liver enzymesRash, diarrheaBoth have similar toxicity profiles. Some studies suggest a higher incidence of rash with erlotinib and a greater likelihood of elevated liver enzymes with gefitinib. Overall, gefitinib is sometimes considered to have a more favorable safety profile.[6][7]
Pharmacokinetics
Parameter Gefitinib Erlotinib Reference
Bioavailability ~60%~60% (increased to ~100% with food)[8]
Half-life ~41 hours~36 hours[8]
Metabolism Primarily via CYP3A4Primarily via CYP3A4[8]

The Case of this compound

As previously mentioned, there is a notable absence of published biological data for this compound as an EGFR inhibitor. Its primary role in the scientific literature is that of a synthetic precursor. For instance, it is used in the synthesis of more complex heterocyclic compounds through nucleophilic substitution of its chlorine atoms.[9]

However, based on the well-established structure-activity relationship (SAR) of quinazoline-based EGFR inhibitors, some hypothetical inferences can be drawn.[10][11] The 4-anilinoquinazoline scaffold is a critical pharmacophore for binding to the ATP pocket of the EGFR kinase domain. The nature and position of substituents on the quinazoline ring and the anilino moiety significantly influence potency and selectivity. The presence of chlorine atoms, as seen in this compound, can modulate the electronic properties and lipophilicity of a molecule, which may impact its biological activity.[10]

Without experimental data, any potential efficacy of this compound as an EGFR inhibitor remains purely speculative. Further research, including in vitro kinase assays and cell-based proliferation studies, would be necessary to determine if this compound possesses any relevant biological activity.

Experimental Protocols

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. The amount of phosphorylation is typically quantified using methods such as radioactivity (32P-ATP), fluorescence, or luminescence.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase assay buffer

  • ATP

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (this compound, gefitinib, erlotinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Serial Dilution Serial Dilution Reaction Setup Reaction Setup Serial Dilution->Reaction Setup Add compound Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Add ATP Incubation Incubation Initiate Reaction->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Calculate IC50 EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS Activates PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Activates Inhibitor Gefitinib / Erlotinib Inhibitor->EGFR Inhibits (ATP-competitive) Cell_Response Cell Proliferation, Survival, Metastasis RAS->Cell_Response PI3K->Cell_Response

References

Investigating the Off-Target Effects of 2,6-Dichloro-4-phenylquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-phenylquinazoline is a synthetic heterocyclic compound featuring a quinazoline core. The quinazoline scaffold is a prominent structure in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1] Derivatives of quinazoline are well-known for their potential to act as kinase inhibitors by targeting the ATP-binding pocket of these enzymes.[2][3] Given its structure, this compound is a candidate for investigation as a kinase inhibitor.

While the on-target potency of a novel compound is a primary focus in drug discovery, a comprehensive understanding of its off-target effects is critical for predicting potential toxicities and ensuring clinical success.[4] Off-target interactions can lead to unexpected side effects or even open new therapeutic avenues.[5]

This guide provides a framework for investigating the off-target effects of this compound. Since specific experimental data for this compound is not yet widely available, we will present a comparative analysis using data from well-characterized quinazoline-based kinase inhibitors: Gefitinib, Lapatinib, and Erlotinib. This approach will provide a benchmark for assessing the selectivity of novel compounds like this compound and will detail the experimental protocols required for such an investigation.

Comparative Analysis of Inhibitor Selectivity

A critical step in characterizing a new chemical entity is to profile its activity against a broad panel of potential targets. For putative kinase inhibitors, this involves screening against a large portion of the human kinome. The data below for established quinazoline inhibitors illustrates the typical selectivity profiles that can be expected.

Data Presentation

Table 1: Inhibitory Activity (IC₅₀/Kd, nM) Against Primary Kinase Targets

InhibitorPrimary Target(s)IC₅₀/Kd (nM)
This compound Putative: Kinase(s)To Be Determined
GefitinibEGFR15.5
LapatinibEGFR / HER2 (ErbB2)10.2 (EGFR), 9.8 (HER2)[6]
ErlotinibEGFR2.4 (Kd)

Data for comparator compounds is synthesized from multiple sources for illustrative comparison.[4][7]

Table 2: Off-Target Kinase Profiling of Comparator Quinazoline Inhibitors

InhibitorOff-Target KinaseIC₅₀/Kd (nM)Selectivity Notes
Gefitinib SRC>10,000Highly selective for EGFR.[4]
MAPK10, PIM-1, CHK1/2Efficient binding predictedOff-targets identified via in silico analysis.[8][9]
Lapatinib SRC Family KinasesPotent InhibitionKnown to have activity against other tyrosine kinases.[10]
STK10, RIPK2-Dissociation constants are 500-1800 times higher than for EGFR/HER2.[7]
JNKActivation of JNK/c-Jun axisThis off-target effect can induce apoptosis independently of EGFR/HER2 inhibition.[11]
Erlotinib Broad Kinome ScreenVariousA KINOMEscan assay against 442 kinases showed broad molecular effects.[1][12]

This table presents a selection of key off-targets. Comprehensive kinome scanning is recommended for a complete profile.

Experimental Protocols

To generate the data required for a comprehensive off-target profile of this compound, the following experimental methodologies are recommended.

In Vitro Kinase Profiling

This assay determines the selectivity of a compound by measuring its inhibitory activity against a large panel of purified kinases.

Objective: To determine the IC₅₀ values of this compound against a broad range of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Setup: In a multi-well plate (e.g., 384-well), add the individual purified recombinant kinases, their specific peptide substrates, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify target engagement within a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[13][14]

Objective: To confirm that this compound directly binds to its putative targets in intact cells and to identify novel intracellular targets.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[14]

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[15]

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.[4] For a more quantitative measure of potency, an isothermal dose-response (ITDR) experiment can be performed at a single, fixed temperature.[13]

Chemical Proteomics

Chemical proteomics is an unbiased approach to identify the direct binding partners of a small molecule within the native proteome.[16] This can be achieved using affinity-based methods.

Objective: To identify the full spectrum of proteins that interact with this compound in a cellular lysate.

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the this compound molecule. It is crucial that this modification does not significantly alter the compound's biological activity.

  • Probe Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Target Capture: Incubate the immobilized probe with a cellular lysate. The probe will capture its binding partners from the complex protein mixture. To identify specific binders, a competition experiment is performed in parallel where the lysate is pre-incubated with an excess of the free, unmodified this compound.

  • Enrichment and Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the probe pulldown but absent or significantly reduced in the competition control are considered specific binding partners.[17]

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Gefitinib Quinazoline Inhibitor (e.g., Gefitinib) Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR signaling pathway, a common target for quinazoline-based inhibitors.

Off_Target_Workflow cluster_screening Primary Screening cluster_validation Cellular Validation cluster_analysis Data Analysis & Interpretation start Novel Compound: This compound kinase_profiling In Vitro Kinase Profiling (Kinome Scan) start->kinase_profiling chem_proteomics Chemical Proteomics (Affinity Pulldown-MS) start->chem_proteomics on_target Identify On-Targets kinase_profiling->on_target off_target Identify Off-Targets kinase_profiling->off_target chem_proteomics->on_target chem_proteomics->off_target cetsa Cellular Thermal Shift Assay (CETSA) selectivity Determine Selectivity Profile cetsa->selectivity phenotypic_assay Phenotypic Assays (e.g., Viability, Apoptosis) phenotypic_assay->selectivity on_target->cetsa on_target->phenotypic_assay off_target->cetsa off_target->phenotypic_assay

Caption: Experimental workflow for investigating off-target effects.

Comparative_Analysis_Logic cluster_novel Investigation of Novel Compound cluster_known Benchmark Data novel_compound 2,6-Dichloro-4- phenylquinazoline experimental_data Generate Experimental Data (Kinase Screen, CETSA, etc.) novel_compound->experimental_data novel_profile Off-Target Profile (To Be Determined) experimental_data->novel_profile comparison Comparative Analysis novel_profile->comparison known_inhibitors Known Quinazoline Inhibitors (Gefitinib, Lapatinib) public_data Publicly Available Data (IC50, Off-Target Lists) known_inhibitors->public_data benchmark_profile Established Off-Target Profiles public_data->benchmark_profile benchmark_profile->comparison

Caption: Logical relationship for comparative off-target analysis.

References

A Comparative Analysis of 2,6-Dichloro-4-phenylquinazoline in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available experimental data specifically detailing the cross-resistance profile of 2,6-Dichloro-4-phenylquinazoline is limited. This guide has been constructed based on established principles of cancer drug resistance, data from structurally related quinazoline derivatives (many of which are kinase inhibitors), and standardized experimental protocols. The quantitative data presented herein is hypothetical and for illustrative purposes to guide researchers in designing and interpreting their own experiments.

This guide provides a comparative overview of the hypothetical efficacy of this compound against both drug-sensitive and drug-resistant cancer cell lines. For comparison, the activity profiles of a standard chemotherapeutic agent (Doxorubicin) and a well-characterized targeted therapy (Gefitinib), to which resistance is common, are included.

Data Presentation: Comparative Cytotoxicity

The antiproliferative activity of this compound was hypothetically evaluated against a panel of drug-sensitive and drug-resistant cancer cell lines. The IC50 (half-maximal inhibitory concentration) values were determined to assess the potency of the compound and the degree of cross-resistance.

Table 1: Hypothetical IC50 Values (µM) in a Multi-Drug Resistant (MDR) Cell Line

This table compares the cytotoxicity of the compounds in a parental, drug-sensitive human breast cancer cell line (MCF-7) and its multi-drug resistant counterpart (MCF-7/ADR), which overexpresses P-glycoprotein (P-gp). The Resistance Factor (RF) is calculated as the ratio of IC50 in the resistant line to the IC50 in the parental line.

CompoundMCF-7 (Parental) IC50 (µM)MCF-7/ADR (Resistant) IC50 (µM)Resistance Factor (RF)
This compound 0.851.201.41
Doxorubicin0.5015.0030.00
Gefitinib7.508.101.08

Interpretation: The hypothetical data suggests that this compound is only minimally affected by the P-gp-mediated multi-drug resistance mechanism, as indicated by a low Resistance Factor. This is in stark contrast to Doxorubicin, a known P-gp substrate, which shows a significant 30-fold increase in its IC50 value in the resistant cell line. Gefitinib, an EGFR inhibitor, is also largely unaffected by this resistance mechanism.

Table 2: Hypothetical IC50 Values (µM) in an EGFR Inhibitor-Resistant Cell Line

This table examines the activity of the compounds in a non-small cell lung cancer (NSCLC) cell line with an activating EGFR mutation (HCC827), which is initially sensitive to EGFR inhibitors, and a derived resistant line (HCC827-GR) that has acquired a secondary T790M "gatekeeper" mutation in EGFR.

CompoundHCC827 (Parental) IC50 (µM)HCC827-GR (Resistant) IC50 (µM)Resistance Factor (RF)
This compound 0.254.5018.00
Doxorubicin0.900.951.06
Gefitinib0.025.00250.00

Interpretation: In this scenario, this compound shows a significant 18-fold loss of activity against the Gefitinib-resistant cell line. This suggests that its mechanism of action is likely tied to the inhibition of EGFR and is compromised by the T790M mutation. However, it appears to be less affected than the first-generation inhibitor Gefitinib, which shows a 250-fold increase in resistance. Doxorubicin's activity is independent of the EGFR signaling status.

Experimental Protocols

Cell Viability and IC50 Determination via MTT Assay

This protocol outlines the methodology for assessing the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Parental and drug-resistant cancer cell lines (e.g., MCF-7, MCF-7/ADR, HCC827, HCC827-GR)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (this compound, Doxorubicin, Gefitinib) dissolved in DMSO to create stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade) for formazan solubilization

  • 96-well flat-bottom plates

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and determine viability using Trypan Blue. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this period, metabolically active cells will convert the yellow MTT to purple formazan crystals.[1][2][3][4]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Protein Expression

This protocol can be used to assess the expression levels of proteins involved in drug resistance, such as P-glycoprotein (P-gp) or proteins in a specific signaling pathway (e.g., EGFR, p-EGFR, Akt, p-Akt).

Materials:

  • Cell lysates from treated and untreated parental and resistant cells

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-EGFR, anti-p-EGFR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Culture cells to 80-90% confluency. Lyse the cells with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[5][6]

Mandatory Visualizations

Hypothetical Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2,6-Dichloro-4- phenylquinazoline Inhibitor->EGFR Inhibits (Hypothesized)

Experimental Workflow for Cross-Resistance Study

Workflow start Start cell_culture Culture Parental & Resistant Cell Lines start->cell_culture seeding Seed Cells into 96-Well Plates cell_culture->seeding treatment Treat with Serial Dilutions of Test Compounds (72h Incubation) seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate data_analysis Calculate % Viability & Determine IC50 Values read_plate->data_analysis comparison Compare IC50s & Calculate Resistance Factor (RF) data_analysis->comparison end End comparison->end

References

Unraveling the Molecular Blueprint: A Guide to Confirming the Mechanism of Action of 2,6-Dichloro-4-phenylquinazoline Through Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While the specific biological activities of 2,6-Dichloro-4-phenylquinazoline are not yet fully elucidated in publicly available literature, its structural similarity to a vast library of biologically active quinazolines suggests a high probability of it acting as a modulator of key cellular signaling pathways implicated in diseases such as cancer. This guide provides a comparative framework for hypothesizing and experimentally validating the mechanism of action of this compound using robust genetic methodologies. We present potential molecular targets based on the known activities of related quinazoline derivatives and offer a detailed comparison with established alternative therapies. Furthermore, we provide comprehensive experimental protocols for genetic approaches, including CRISPR-Cas9 and shRNA screening, to definitively identify the molecular targets and pathways modulated by this compound.

Postulated Mechanisms of Action for this compound

Based on extensive research into the biological activities of quinazoline derivatives, several potential mechanisms of action for this compound can be postulated. These compounds are well-documented as inhibitors of various enzymes and modulators of critical cellular processes. The most probable mechanisms include:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline core is a classic pharmacophore for EGFR tyrosine kinase inhibitors.[1]

  • Tubulin Polymerization Inhibition: Certain quinazoline derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and several quinazoline-based molecules have been developed as PI3K inhibitors.[4][5]

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a key class of drugs in cancer therapy, and some quinazoline derivatives have shown potent PARP inhibitory activity.[6][7][8]

  • Wnt/β-catenin Signaling Inhibition: Dysregulation of the Wnt pathway is a hallmark of many cancers, and quinazolines have been identified as inhibitors of this signaling cascade.[9][10]

  • G-Quadruplex DNA Stabilization: G-quadruplexes are secondary DNA structures that can regulate gene expression, and certain quinazoline ligands have been shown to stabilize these structures, leading to anticancer effects.[11][12]

Comparative Analysis of Quinazoline Derivatives and Alternatives

To provide a comprehensive overview, the following tables summarize the in vitro efficacy of various quinazoline derivatives against their respective targets, alongside established alternative drugs.

Table 1: Comparison of EGFR Inhibitors

CompoundTargetIC50Cell LineAlternative Drugs
Gefitinib EGFR27 nM[13]NSCLCErlotinib, Afatinib[13]
Compound 1i (quinazoline derivative) EGFR0.05 nM[14]A549, HepG2, MCF-7, PC-3Osimertinib
Compound 1j (quinazoline derivative) EGFR0.1 nM[14]A549, HepG2, MCF-7, PC-3Dacomitinib
Compound 5 (4-anilino-quinazoline) EGFR1 nM[15]N/ACetuximab, Panitumumab
Compound 8 (4-arylamino-quinazoline) EGFRwt0.8 nM[15]H1975, A549, HeLa, MCF-7Necitumumab
QZ-5 EGFR0.8 µM[16]A549, MCF-7Amivantamab

Table 2: Comparison of Tubulin Polymerization Inhibitors

CompoundTargetIC50 (Tubulin Polymerization)Cell Line (Antiproliferative GI50/IC50)Alternative Drugs
Combretastatin A-4 Tubulin1.1 µM[17]OVCAR-8Paclitaxel, Docetaxel[18]
Compound 2a (quinazoline derivative) Tubulin0.77 µM[2]1.9–3.2 nM (various)[2]Vincristine, Vinblastine[19]
Compound Q19 (quinazoline derivative) TubulinN/A51 nM (HT-29)[3]Eribulin[18]
HoAn32 (quinazoline derivative) TubulinN/A0.170 to 1.193 µM (various)Ixabepilone
Nocodazole TubulinN/AN/AColchicine[19]

Table 3: Comparison of PI3K Inhibitors

CompoundTargetIC50Cell LineAlternative Drugs
Idelalisib PI3KδN/AN/AAlpelisib, Duvelisib
IC87114 (quinazoline derivative) PI3KδPotent (exact value not specified)[20]N/ACopanlisib
Compound 48c (quinazoline-4-one) PI3Kδ< 10 nM[4]MV411Umbralisib
(S)-C5 (quinazoline-4(3H)-one) PI3KαPotent (exact value not specified)[5]HCT116, MCF-7Taselisib

Table 4: Comparison of PARP Inhibitors

CompoundTargetIC50Cell LineAlternative Drugs
Olaparib PARP-127.89 nM[6]N/ARucaparib, Niraparib
Compound 12c (quinazolinone derivative) PARP-130.38 nM[6]MCF-7Talazoparib
Compound 11 (quinazoline-2,4(1H,3H)-dione) PARP-110-9 M level[8]MX-1Veliparib
Cpd36 (quinazoline-2,4(1H,3H)-dione) PARP-10.94 nM[21]Breast and prostate cancer xenograftsPamiparib

Table 5: Comparison of Wnt/β-catenin Signaling Inhibitors

CompoundTarget PathwayIC50 (Reporter Assay)Cell Line (Antiproliferative IC50)Alternative Drugs
Exemplified Quinazoline Derivative Wnt/β-catenin< 0.3 µM[22]HCT-116ICG-001, PRI-724
2,4-Diamino-Quinazoline Wnt/β-cateninN/A~100 µM (AGS, MKN45)[23]CWP232291
Various Quinazoline Leads Wnt/β-cateninN/A4.9 - 17.4 µM (Colorectal cancer cells)[9][10]Foxy-5

Table 6: Comparison of G-Quadruplex Stabilizers

CompoundTargetIC50 (PCR Stop Assay)Cell LineAlternative Drugs
TMPyP4 c-myc G-quadruplexN/AN/ATelomestatin
QPB-15e (quinazoline derivative) c-myc G-quadruplex2.13 µM[11]CA46, RamosCX-3543 (Quarfloxin)
Compound 7b-d, 7n (pyridine bis-quinazoline) G-quadruplexN/AHCT-8, HepG2 (nM range)[24]BRACO-19
Compound 7a, 7c (quinazolone derivatives) N/AN/A2.3 µM, 1.3 µM (HGC-27)[25]RHPS4

Genetic Approaches for Mechanism of Action Confirmation

To unequivocally determine the mechanism of action of this compound, genetic approaches are indispensable. These methods allow for the unbiased identification of drug targets and the elucidation of the cellular pathways involved.

CRISPR-Cas9 Genome-Wide Screening

CRISPR-Cas9 technology enables precise and permanent gene knockout, providing a powerful tool for identifying genes that are essential for a drug's activity.[26]

Experimental Workflow:

  • Library Transduction: A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a cancer cell line of interest using lentiviral vectors.

  • Drug Treatment: The transduced cell population is then treated with this compound at a concentration that inhibits growth.

  • Genomic DNA Extraction and Sequencing: After a period of selection, genomic DNA is extracted from the surviving cells. The sgRNA sequences are amplified by PCR and identified by next-generation sequencing.

  • Data Analysis: Genes whose knockout confers resistance to the compound will be enriched in the surviving population, while genes whose knockout sensitizes cells to the compound will be depleted. This analysis pinpoints the drug's target and identifies genes in the same pathway.

crispr_workflow cluster_workflow CRISPR-Cas9 Screening Workflow Lentiviral sgRNA Library Lentiviral sgRNA Library Transduction Transduction Lentiviral sgRNA Library->Transduction Cancer Cell Line Cancer Cell Line Cancer Cell Line->Transduction Drug Treatment Drug Treatment Transduction->Drug Treatment Genomic DNA Extraction Genomic DNA Extraction Drug Treatment->Genomic DNA Extraction NGS & Data Analysis NGS & Data Analysis Genomic DNA Extraction->NGS & Data Analysis Target Identification Target Identification NGS & Data Analysis->Target Identification

CRISPR-Cas9 screening workflow for target identification.
shRNA Library Screening

Similar to CRISPR screening, pooled short hairpin RNA (shRNA) libraries can be used to identify genes that modulate the cellular response to a drug through RNA interference.[27]

Experimental Protocol:

  • Library Transduction: A lentiviral library of shRNAs targeting a large set of genes is used to infect the target cell line at a low multiplicity of infection to ensure that most cells receive a single shRNA.

  • Selection and Drug Treatment: Transduced cells are selected and then treated with this compound.

  • shRNA Recovery and Sequencing: Genomic DNA is isolated from both the treated and untreated cell populations. The shRNA cassettes are amplified by PCR and sequenced.

  • Hit Identification: shRNAs that are enriched or depleted in the drug-treated population compared to the control population identify genes that, when silenced, confer resistance or sensitivity to the compound, respectively.

shrna_workflow cluster_shRNA shRNA Library Screening Workflow Pooled shRNA Library Pooled shRNA Library Lentiviral Transduction Lentiviral Transduction Pooled shRNA Library->Lentiviral Transduction Drug Treatment vs. Control Drug Treatment vs. Control Lentiviral Transduction->Drug Treatment vs. Control Cell Population Cell Population Cell Population->Lentiviral Transduction Genomic DNA Isolation Genomic DNA Isolation Drug Treatment vs. Control->Genomic DNA Isolation PCR & Deep Sequencing PCR & Deep Sequencing Genomic DNA Isolation->PCR & Deep Sequencing Identification of Enriched/Depleted shRNAs Identification of Enriched/Depleted shRNAs PCR & Deep Sequencing->Identification of Enriched/Depleted shRNAs

Workflow for shRNA library screening to identify drug targets.
Gene Overexpression Studies

To confirm that a candidate target is directly inhibited by this compound, gene overexpression studies can be performed.

Experimental Protocol:

  • Vector Construction: The cDNA of the candidate target gene is cloned into an expression vector.

  • Transfection: The expression vector is transfected into the target cells, leading to overexpression of the candidate protein.

  • Drug Sensitivity Assay: The sensitivity of the overexpressing cells to this compound is compared to that of control cells (transfected with an empty vector).

  • Data Interpretation: A rightward shift in the dose-response curve (i.e., an increase in the IC50 value) in the overexpressing cells would indicate that the compound's efficacy is competed by the increased level of the target protein, providing strong evidence for direct target engagement.

Illustrative Signaling Pathway: EGFR Inhibition

As EGFR is a prominent target for quinazoline derivatives, the following diagram illustrates the canonical EGFR signaling pathway and the likely point of inhibition by a compound like this compound.

egfr_pathway cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization EGFR->Dimerization Autophosphorylation Dimerization->Autophosphorylation Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Inhibitor 2,6-Dichloro-4- phenylquinazoline Inhibitor->Autophosphorylation Inhibition

EGFR signaling pathway and putative inhibition point.

Conclusion

While the precise mechanism of action of this compound awaits experimental confirmation, the rich history of the quinazoline scaffold in drug discovery provides a strong foundation for targeted investigation. The genetic approaches outlined in this guide, particularly CRISPR-Cas9 and shRNA screening, offer powerful and unbiased methods to definitively identify its molecular target(s) and cellular effects. By systematically applying these techniques and comparing the compound's activity with known inhibitors, researchers can efficiently elucidate its therapeutic potential and pave the way for its further development.

References

Benchmarking the Anti-proliferative Activity of 2,6-Dichloro-4-phenylquinazoline Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the evaluation of novel therapeutic candidates requires rigorous comparison against established standards. This guide provides a framework for benchmarking the anti-proliferative activity of the investigational compound 2,6-Dichloro-4-phenylquinazoline. Due to the limited publicly available data on the specific anti-proliferative activity of this compound, this guide utilizes data for structurally related quinazoline derivatives as a proxy to illustrate the comparison process. The methodologies and comparisons presented herein are intended to serve as a template for the evaluation of this and other novel anti-cancer compounds.

The quinazoline scaffold is a core component of numerous compounds with demonstrated pharmacological significance, particularly in oncology.[1] Derivatives of quinazoline are known to exhibit a range of biological activities, including the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The following table provides a comparative summary of the IC50 values for known anti-proliferative agents and a representative quinazoline derivative against a panel of human cancer cell lines.

CompoundMechanism of ActionCell Line (Cancer Type)IC50 (µM)
2,4-disubstituted quinazoline derivative EGFR-PI3K InhibitorMCF-7 (Breast)Illustrative
PC-3 (Prostate)Illustrative
HGC-26 (Gastric)Illustrative
Gefitinib EGFR Tyrosine Kinase InhibitorNCI-H1975 (Lung)8.15 - 9.56[3]
PC-3 (Prostate)~9.5[3]
MCF-7 (Breast)~8.5[3]
Paclitaxel Microtubule StabilizerMCF-7 (Breast)0.0079
NCI-H460 (Lung)0.012
PC-3 (Prostate)0.0128
Doxorubicin Topoisomerase II InhibitorHepG-2 (Liver)Varies
HCT116 (Colon)Varies
MCF-7 (Breast)Varies

Note: IC50 values for the "2,4-disubstituted quinazoline derivative" are presented as illustrative due to the absence of specific data for this compound. The IC50 values for standard drugs can vary between studies and experimental conditions.

Experimental Protocols

Standardized protocols are crucial for the accurate and reproducible assessment of anti-proliferative activity. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and standard drugs. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[4]

  • Formazan Formation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[4]

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Visualizing Methodologies and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.

G cluster_0 Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (Test & Standards) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F Data Analysis (IC50 Determination) E->F

Caption: A typical experimental workflow for assessing anti-proliferative activity.

Many quinazoline derivatives are known to target the EGFR signaling pathway, a critical pathway in cell proliferation and survival.[5][6][7]

cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR

Caption: The EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-4-phenylquinazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,6-dichloro-4-phenylquinazoline and materials contaminated with it are to be treated as hazardous waste. This chemical should not be disposed of down the drain or in regular trash receptacles. Disposal must be conducted through a licensed professional waste disposal service. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.

Hazard Assessment

Presumed Hazardous Characteristics:

Hazard ClassDescription
Acute ToxicityMay be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCauses skin irritation.[2]
Serious Eye Damage/IrritationCauses serious eye irritation.[2]
Specific Target Organ ToxicityMay cause respiratory irritation.[2]
Aquatic ToxicityHalogenated organic compounds are often toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat. Contaminated clothing should be removed immediately.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is incineration by a licensed hazardous waste management facility.[3] Meticulous segregation of waste at the source is critical for safety and compliance.

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated from non-hazardous and other chemical waste streams.[1]

  • Crucially, keep this halogenated waste separate from non-halogenated organic waste.[1]

2. Waste Collection:

  • Solid Waste: Collect excess solid compound, contaminated weighing paper, pipette tips, and other contaminated disposable labware in a dedicated, leak-proof, and puncture-resistant container.[1]

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed container, clearly labeled as "Hazardous Waste" and "Halogenated Organic Solvents."[1]

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.[1]

3. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • "Hazardous Waste"

    • The chemical name: "this compound"

    • An indication of the hazards (e.g., "Irritant," "Toxic")

    • The approximate concentration and quantity of the waste.

4. Storage:

  • Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly sealed except when adding waste.

  • Store containers in secondary containment to prevent spills.

5. Disposal Request:

  • Once a waste container is full (do not exceed 90% capacity), or reaches the institutional time limit for storage, arrange for pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area and alert others. Wearing appropriate PPE, contain the spill with absorbent materials. Carefully collect all contaminated materials and place them in the designated hazardous waste container.

  • Exposure:

    • If inhaled: Move the individual to fresh air.

    • In case of skin contact: Wash the affected area thoroughly with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • In all cases of exposure, seek immediate medical attention and show the safety data sheet of a similar compound to the attending physician.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Halogenated Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Collect Solid Waste in Designated Container C->D Solid E Collect Liquid Waste in Designated Container C->E Liquid F Label Container Clearly: 'Hazardous Waste' 'Halogenated Organic' D->F E->F G Store in Secondary Containment in a Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H

References

Essential Safety and Operational Guide for 2,6-Dichloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-phenylquinazoline. The following procedures are designed to ensure laboratory safety and minimize risk.

Hazard Identification and Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety Goggles or Face ShieldMust be worn at all times in areas where the chemical is handled.[1][2] Use chemical safety goggles that provide a complete seal around the eyes.[2] A face shield should be used in addition when there is a risk of splashing.[2]
Skin Protection Nitrile GlovesInspect gloves for any tears or perforations before each use.[1] Wash hands thoroughly after handling, even if gloves are worn.[1] Remove and dispose of contaminated gloves immediately.[1]
Laboratory CoatA flame-resistant lab coat that fits properly should be worn and buttoned to its full length.
Respiratory Protection N95 or N100 RespiratorA fit-tested NIOSH-approved respirator is necessary to protect against airborne particles, especially when handling the solid form.[3] For activities with a higher risk of generating vapors or aerosols, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[3]

Operational Plan: Handling Procedures

Adherence to these procedural steps is critical for minimizing exposure and ensuring safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transfer, and dissolution, must be conducted within a certified chemical fume hood to minimize inhalation of dust particles or vapors.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Handling the Solid Compound
  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood.[1] Use anti-static measures where appropriate.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]

Reaction and Monitoring
  • Reaction Setup: Carry out all reactions in a well-ventilated area, preferably within a fume hood.[1]

  • Monitoring: Continuously monitor reactions for any unexpected changes in temperature, pressure, or color.

Emergency Response Plan

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing and shoes.[1] Wash the skin with soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Workflow

SpillResponse cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (with appropriate PPE) cluster_FinalSteps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Alert->Isolate AssessSize Assess Spill Size & Hazard Isolate->AssessSize Contain Contain the Spill AssessSize->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemically resistant container.[1]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[1] Chlorinated aromatic waste should be segregated from non-chlorinated waste.

  • Disposal Method: Due to its chlorinated aromatic nature, high-temperature incineration is the preferred method of disposal.[4] This should be carried out by a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contaminated Materials: Any materials used for cleanup, such as absorbent pads or contaminated PPE, should also be collected and disposed of as hazardous waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

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2,6-Dichloro-4-phenylquinazoline

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